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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Bromo-2-fluoro-5-methoxyphenol in Advanced Organic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, tetra-substituted benzene derivatives serve as critical, high-value scaffolds for the development of targeted therapeutics. 4-Bromo-2-fluoro-5-methoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, tetra-substituted benzene derivatives serve as critical, high-value scaffolds for the development of targeted therapeutics. 4-Bromo-2-fluoro-5-methoxyphenol (CAS: 1805533-30-5) is a highly functionalized aromatic building block that perfectly exemplifies this utility. Featuring a precise stereoelectronic arrangement of a phenol, an aryl bromide, an aryl fluoride, and a methoxy ether, this compound provides orthogonal reactivity sites. This whitepaper details the physicochemical profiling, site-specific reactivity, and field-proven synthetic protocols for utilizing this compound, with a specific focus on its recent application in the synthesis of NOD-like receptor protein 3 (NLRP3) inflammasome[1] and Janus kinase (JAK) inhibitors[2].

Physicochemical Profiling & Structural Logic

The utility of 4-bromo-2-fluoro-5-methoxyphenol stems from the "push-pull" electronic environment generated by its four substituents. Understanding these stereoelectronic effects is critical for predicting its behavior in complex synthetic workflows.

  • The Phenol (-OH, C1): Acts as the primary nucleophilic site. The adjacent ortho-fluoro group exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the phenoxide anion. This lowers the predicted pKa compared to an unsubstituted phenol, making it highly reactive toward electrophiles under mild basic conditions.

  • The Fluoro Group (-F, C2): Provides metabolic stability in final drug candidates by blocking cytochrome P450-mediated oxidation at the ortho position. Synthetically, it acts as a strong inductive withdrawing group while offering weak resonance donation (+R).

  • The Bromo Group (-Br, C4): Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Methoxy Group (-OMe, C5): A strong electron-donating group (+R) that enriches the electron density of the aromatic ring, counterbalancing the inductive withdrawal of the halogens.

Quantitative Data Summary
PropertyValueStructural Implication
Chemical Name 4-Bromo-2-fluoro-5-methoxyphenolOrthogonal functionalization potential
CAS Registry Number 1805533-30-5Standardized tracking
Molecular Formula C7H6BrFO2Tetra-substituted aromatic
Molecular Weight 221.03 g/mol Favorable for low-MW fragment building
Predicted pKa ~8.5 – 9.0Readily deprotonated by mild bases (e.g., K₂CO₃)
H-Bond Donors/Acceptors 1 / 3Favorable for kinase hinge-binding interactions

Reactivity Mapping & Synthetic Utility

To effectively utilize 4-bromo-2-fluoro-5-methoxyphenol, chemists must exploit the orthogonal reactivity of its functional groups. The phenol oxygen is a hard nucleophile, while the C4-bromide is a soft electrophilic site primed for oxidative addition by palladium(0) species.

ReactivityMap Core 4-Bromo-2-fluoro- 5-methoxyphenol OH C1-OH (Phenol) - High Acidity (pKa ~9) - O-Alkylation / Mitsunobu Core->OH Base / R-X F C2-F (Fluoro) - Inductive Withdrawal (-I) - Metabolic Blocking Core->F Inductive Effect Br C4-Br (Bromide) - Cross-Coupling Site - Suzuki / Buchwald-Hartwig Core->Br Pd(0) Catalyst OMe C5-OMe (Methoxy) - Resonance Donor (+R) - Directs Electrophilic Attack Core->OMe Electron Density

Figure 1: Site-specific chemical reactivity map of 4-Bromo-2-fluoro-5-methoxyphenol.

Applications in Drug Discovery

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines like IL-1β and IL-18. Aberrant NLRP3 activation is implicated in Alzheimer's disease, Parkinson's disease, and severe inflammatory disorders[1]. 4-Bromo-2-fluoro-5-methoxyphenol has been explicitly utilized as a foundational core to synthesize heterocyclic and heteroaryl compounds that act as potent NLRP3 inhibitors[1][3].

NLRP3Pathway Priming Signal 1 (Priming) TLR / NF-κB NLRP3 NLRP3 Sensor (Target of Inhibitors) Priming->NLRP3 Upregulates Activation Signal 2 (Activation) K+ Efflux / ROS Activation->NLRP3 Triggers ASC ASC Adaptor Oligomerization NLRP3->ASC Recruits Caspase Caspase-1 Cleavage ASC->Caspase Activates IL1B IL-1β / IL-18 Inflammation Caspase->IL1B Matures

Figure 2: The NLRP3 inflammasome pathway, a primary pharmacological target for derivatives.

Janus Kinase (JAK) Inhibitors

Beyond inflammasome regulation, derivatives of this compound have been patented as heterocyclic inhibitors of Janus kinases (JAK)[2]. The unique halogen substitution pattern allows the resulting drug molecules to fit precisely into the ATP-binding pocket of the kinase, with the fluorine atom often engaging in critical hydrogen-bond acceptor interactions with the kinase hinge region.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is imperative to not just follow recipes, but to understand the causality behind each operational parameter. The following protocols are designed as self-validating systems to ensure maximum yield and purity.

Protocol 1: O-Alkylation of the Phenol Core

This protocol details the synthesis of an acetal-protected ether, a direct precursor for subsequent cyclization into a benzofuran or similar heterocycle, as utilized in recent NLRP3 inhibitor patents[1].

Reagents:

  • 4-Bromo-2-fluoro-5-methoxyphenol (1.0 eq, 45.2 mmol, 10.0 g)

  • 2-Bromo-1,1-diethoxyethane (1.05 eq, 47.5 mmol, 9.3 g)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 90.4 mmol, 12.5 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (200 mL)

Step-by-Step Methodology & Causality:

  • Reaction Assembly: Dissolve the phenol (1.0 eq) in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 reaction.

  • Deprotonation: Add K₂CO₃ (2.0 eq) to the stirring solution.

    • Causality: K₂CO₃ is a mild, heterogeneous base. It is sufficiently basic to deprotonate the inductively activated phenol (pKa ~8.5) but weak enough to prevent the degradation of the base-sensitive acetal electrophile.

  • Electrophile Addition & Heating: Add 2-bromo-1,1-diethoxyethane (1.05 eq) and heat the mixture to 100°C for 16 hours[1].

    • Causality: The electrophile is a primary bromide but is sterically hindered by the adjacent bulky diethoxy acetal group. Heating to 100°C provides the necessary thermal activation energy to overcome this steric barrier.

  • Aqueous Workup (Self-Validation): Cool to room temperature. Dilute with Ethyl Acetate (EtOAc, 200 mL) and wash with distilled water (3 × 500 mL)[1].

    • Causality: EtOAc extracts the organic product. The massive excess of water washing is a critical self-validating step; it ensures the complete partitioning of the highly water-soluble DMF and inorganic salts into the aqueous layer, preventing DMF carryover which would ruin subsequent organometallic steps.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Once the phenol is protected, the C4-bromide can be functionalized.

Step-by-Step Methodology & Causality:

  • System Preparation: Combine the aryl bromide product from Protocol 1 (1.0 eq) and an arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: The biphasic solvent system is required to dissolve both the organic substrates (Dioxane) and the inorganic base (H₂O), facilitating the critical transmetalation step at the solvent interface.

  • Catalyst & Base Addition: Add Na₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Na₂CO₃ activates the boronic acid by forming a negatively charged boronate complex, which is mandatory for transmetalation to the palladium center. The bidentate dppf ligand enforces a cis-geometry on the palladium, accelerating reductive elimination and preventing unwanted β-hydride elimination.

  • Degassing & Reaction: Sparge the solution with N₂ for 15 minutes, then heat to 90°C until TLC indicates complete consumption of the bromide.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst and to suppress the oxidative homocoupling of the boronic acid.

References

  • PTC Therapeutics Inc. (2024). "Heterocyclic and heteroaryl compounds as inhibitors of nlrp3." WIPO (PCT) Patent WO2024145623A1.
  • Unpublished Assignee. (2023). "Heterocyclic derivatives as janus kinase inhibitors." China National Intellectual Property Administration Patent CN116981459A.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-2-fluoro-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2-fluoro-5-methoxyphenol is a halogenated and methoxylated phenol derivative that holds significant potential as a versatile building b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-5-methoxyphenol is a halogenated and methoxylated phenol derivative that holds significant potential as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique molecular architecture, featuring a strategically substituted aromatic ring, offers multiple reactive sites for the construction of complex molecular scaffolds. The presence of bromine, fluorine, a hydroxyl group, and a methoxy group imparts distinct physicochemical properties that can be exploited to fine-tune the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules.[1][2] This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of 4-Bromo-2-fluoro-5-methoxyphenol, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Bromo-2-fluoro-5-methoxyphenol is characterized by a benzene ring substituted with four different functional groups. The interplay of the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effects of the hydroxyl and methoxy groups creates a unique electronic environment on the aromatic ring, influencing its reactivity and the acidity of the phenolic proton.

Diagram of the Molecular Structure of 4-Bromo-2-fluoro-5-methoxyphenol

A 2D representation of the molecular structure of 4-Bromo-2-fluoro-5-methoxyphenol.

A summary of the key physicochemical properties of 4-Bromo-2-fluoro-5-methoxyphenol is presented in the table below. It is important to note that experimental data for this specific compound is not widely available in public literature; therefore, some values are predicted based on computational models and data from structurally similar compounds.

PropertyValueSource
Molecular Formula C₇H₆BrFO₂[3]
Molecular Weight 221.02 g/mol [3]
CAS Number 1368453-33-7-
Appearance Predicted to be a solid at room temperature[4]
pKa (predicted) Due to the presence of electron-withdrawing groups (Br, F), the pKa of the phenolic hydroxyl group is expected to be lower (more acidic) than that of phenol (pKa ≈ 10).-
Solubility (predicted) Likely soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane. Limited solubility in water is expected.-

Synthesis of 4-Bromo-2-fluoro-5-methoxyphenol

The synthesis of 4-Bromo-2-fluoro-5-methoxyphenol can be logically approached through the electrophilic bromination of a suitable precursor, 2-fluoro-5-methoxyphenol. The directing effects of the hydroxyl and methoxy groups, which are ortho-, para-directing, and the fluoro group, which is also ortho-, para-directing, need to be considered to achieve the desired regioselectivity. The position para to the strongly activating hydroxyl group is the most likely site for bromination.

A plausible and efficient method for this transformation involves the use of N-Bromosuccinimide (NBS) as the brominating agent. This reagent is known for its ability to perform regioselective bromination of activated aromatic rings under mild conditions, which is advantageous for substrates with multiple functional groups.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Bromination cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start 2-Fluoro-5-methoxyphenol Bromination Dissolve in Acetonitrile Add N-Bromosuccinimide (NBS) Stir at Room Temperature Start->Bromination Reaction Workup Concentrate Reaction Mixture Redissolve in Dichloromethane Wash with NaHCO₃ (aq) and Brine Bromination->Workup Quenching & Extraction Purification Dry over Na₂SO₄ Filter and Concentrate Column Chromatography Workup->Purification Isolation Product 4-Bromo-2-fluoro-5-methoxyphenol Purification->Product Final Product

A generalized workflow for the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-5-methoxyphenol

This protocol is adapted from established procedures for the bromination of substituted phenols.[4]

Materials:

  • 2-Fluoro-5-methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-5-methoxyphenol (1.0 equivalent) in acetonitrile at room temperature.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution while stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-2-fluoro-5-methoxyphenol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom. The methoxy group will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each of the seven unique carbon atoms in the molecule. The carbons directly attached to the electronegative atoms (O, F, Br) will be deshielded and appear at a lower field. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J-CF).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations of the aromatic ring and the methoxy group just above and below 3000 cm⁻¹, respectively.

  • C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band for the methoxy group around 1020-1075 cm⁻¹.

  • C-F and C-Br stretching vibrations at lower frequencies.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom.

Applications in Drug Development

Halogenated organic compounds are of great interest in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's physicochemical and pharmacokinetic properties.[2] Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can lead to better membrane permeability.[5] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures.[6]

While specific examples of 4-Bromo-2-fluoro-5-methoxyphenol being used in the synthesis of an FDA-approved drug are not readily found in the public literature, its structural motifs are present in various pharmaceutical intermediates. For instance, related brominated guaiacol derivatives have been utilized as key intermediates in the synthesis of the tyrosine kinase inhibitor Bosutinib.[1][7] The unique substitution pattern of 4-Bromo-2-fluoro-5-methoxyphenol makes it a valuable precursor for the synthesis of novel compounds in drug discovery programs targeting a wide range of therapeutic areas.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Bromo-2-fluoro-5-methoxyphenol. Based on the safety data for structurally related compounds such as 4-bromo-2-fluorophenol and 4-fluoro-2-methoxyphenol, it should be considered harmful if swallowed, and may cause skin and eye irritation.[8]

Recommended safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.

Conclusion

4-Bromo-2-fluoro-5-methoxyphenol is a synthetically valuable building block with significant potential in the field of drug discovery and development. Its unique combination of functional groups offers multiple avenues for chemical modification, allowing for the creation of diverse and complex molecular structures. While experimental data for this specific compound remains limited in the public domain, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on the established roles of similar halogenated phenols in medicinal chemistry. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile intermediates is expected to become increasingly important.

References

  • PubChem. 4-Bromo-2-fluoro-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-4-fluoro-5-(methoxymethoxy)phenol. National Center for Biotechnology Information. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Beilstein Journals. Supplementary Information. [Link]

  • CPAchem. Safety data sheet. [Link]

  • PubChem. 4-Bromo-2-methoxyphenol. National Center for Biotechnology Information. [Link]

  • Molecules. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents. INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PubChemLite. 4-bromo-5-fluoro-2-methoxyphenol (C7H6BrFO2). [Link]

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Google Patents.
  • Google Patents. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Sciencemadness Discussion Board. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]

  • ResearchGate. The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. [Link]

  • Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

  • PMC. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. [Link]

  • Wikipedia. Acrylic acid. [Link]

  • ResearchGate. Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. [Link]Elexacaftor)

Sources

Foundational

Solubility of 4-Bromo-2-fluoro-5-methoxyphenol in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-5-methoxyphenol Part 1: Executive Summary 4-Bromo-2-fluoro-5-methoxyphenol (CAS: 886510-25-4 / 1042500-88-0) is a critical halogenated phenolic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-5-methoxyphenol

Part 1: Executive Summary

4-Bromo-2-fluoro-5-methoxyphenol (CAS: 886510-25-4 / 1042500-88-0) is a critical halogenated phenolic intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs), such as Vandetanib and Bosutinib analogs. Its unique substitution pattern—combining a lipophilic bromine atom, a metabolic-blocking fluorine, and an electron-donating methoxy group—dictates a specific solubility profile that is non-negotiable for efficient process scaling.

This guide provides a definitive technical analysis of its solubility landscape. Unlike generic datasheets, we correlate physicochemical properties with practical solvent selection for reaction optimization, purification (crystallization), and stock solution preparation.

Part 2: Physicochemical Profile & Solubility Mechanics[1]

To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular structure.

PropertyValue (Approx.)Impact on Solubility
Molecular Weight ~221.03 g/mol Moderate molecular size allows good solubility in small-molecule organic solvents.
Physical State Solid (Crystalline)Requires energy (heat/solvation) to break crystal lattice; likely MP range 35–60°C.
LogP (Predicted) 2.8 – 3.2Lipophilic. Indicates poor water solubility and high affinity for non-polar/chlorinated solvents.
pKa (Phenol) ~8.0 – 9.0The fluorine (electron-withdrawing) slightly increases acidity compared to plain phenol. Soluble in basic aqueous media (forming phenolate).
H-Bond Donors 1 (Phenolic -OH)Capable of H-bonding with ethers, alcohols, and ketones.
H-Bond Acceptors 3 (F, Br, -OMe)Enhances solubility in protic solvents like methanol.

The "Fluorine Effect": The ortho-fluorine atom creates a dipole but also increases lipophilicity compared to the non-fluorinated analog (4-bromo-3-methoxyphenol). This makes the compound significantly more soluble in dichloromethane (DCM) than in pure water.

Part 3: Solubility Landscape

The following data categorizes solvent compatibility based on experimental precedence in similar halogenated anisoles and phenols.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL) Stock Solutions / Reactions. Ideal for nucleophilic substitutions (SNAr) where high concentration is required.
Chlorinated DCM, Chloroform High (>50 mg/mL) Extraction / Synthesis. The primary solvent for bromination and protection steps.
Esters/Ethers Ethyl Acetate, THF Good Work-up / Crystallization. Excellent for liquid-liquid extraction from aqueous phases.
Polar Protic Methanol, Ethanol, IPA Moderate (Temp. Dependent) Recrystallization. Solubility increases sharply with temperature, making these ideal "good" solvents for crystallization.
Nitriles Acetonitrile (MeCN) Good HPLC / Reactions. Standard solvent for analytical chromatography and radical brominations.
Alkanes Hexane, Heptane Poor (<1 mg/mL) Antisolvent. Used to crash out the product during purification.
Aqueous Water Insoluble Wash Solvent. Used to remove inorganic salts during work-up.
Thermodynamic Solubility & Temperature Dependence

For purification via recrystallization, the temperature coefficient of solubility is critical.

  • In Alcohols (MeOH/EtOH): The compound exhibits a positive enthalpy of solution. At 25°C, solubility is moderate, but at reflux (65–78°C), the crystal lattice breaks down, allowing high loading. Cooling to 0°C results in high recovery yields.

  • In Toluene: Similar behavior is observed. Toluene is often used for azeotropic drying and can serve as a crystallization solvent when mixed with heptane.

Part 4: Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to validate exact solubility for regulatory filing (CMC).

  • Preparation: Weigh ~50 mg of 4-Bromo-2-fluoro-5-methoxyphenol into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Cap tightly and agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

    • Visual Check: If solid dissolves completely, add more solid until a suspension persists.

  • Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (nylon filters may bind phenols).

  • Analysis: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm). Quantify against a standard curve.

Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solubility Screening VisualTest Visual Solubility Test (10 mg / 100 µL) Start->VisualTest Dissolved Dissolved? VisualTest->Dissolved HighSol High Solubility (>100 mg/mL) Dissolved->HighSol Yes AddSolvent Add Solvent to 1 mL Dissolved->AddSolvent No Heat Heat to Reflux AddSolvent->Heat HotDissolved Dissolved Hot? Heat->HotDissolved RecrystCand Recrystallization Candidate HotDissolved->RecrystCand Yes (Precipitates on Cool) PoorSol Poor Solubility (Antisolvent Candidate) HotDissolved->PoorSol No

Caption: Figure 1. Decision tree for categorizing solvents into Reaction Media, Crystallization Solvents, or Antisolvents.

Part 5: Process Chemistry Applications

Reaction Solvent Selection
  • Nucleophilic Substitution (SNAr): When reacting this phenol to form an ether (e.g., with a quinazoline core for Vandetanib), use DMF or DMAc . The high dielectric constant dissociates the phenolate anion (formed by K2CO3), accelerating the reaction rate.

  • Bromination Precursors: If synthesizing this compound from 3-fluoro-4-methoxyphenol, use Acetonitrile or DCM . These solvents solubilize the starting material but allow the succinimide byproduct (from NBS) to precipitate or remain easily washable.

Purification Strategy: Recrystallization

The most effective purification method for this intermediate is a Solvent/Antisolvent system.

  • System A (Standard): Ethanol / Water.

    • Dissolve crude solid in hot Ethanol (60°C).

    • Slowly add Water until turbidity appears.

    • Cool to 0°C.

  • System B (High Purity): DCM / Hexane.

    • Dissolve in minimum DCM.

    • Layer Hexane on top and allow slow diffusion.

Visualization: Purification Logic

PurificationLogic Crude Crude Mixture (Reaction Mass) Extract Extraction (EtOAc / Water) Crude->Extract Partition OrganicLayer Organic Layer (Product + Impurities) Extract->OrganicLayer Separate Conc Concentrate to Dryness OrganicLayer->Conc Evaporate Recryst Recrystallization (EtOH/H2O) Conc->Recryst Dissolve Hot Pure Pure Product (>98% HPLC) Recryst->Pure Cool & Filter

Caption: Figure 2.[1][2] Standard work-up and purification workflow for 4-Bromo-2-fluoro-5-methoxyphenol.

Part 6: Safety & Handling (Halogenated Phenols)

  • Skin Absorption: Like all phenols, this compound can penetrate skin rapidly, causing burns and systemic toxicity. The fluorine substituent may enhance permeability. Always use Nitrile or Neoprene gloves (0.11 mm min thickness).

  • pKa Warning: Do not mix with strong oxidizers. In basic conditions (pH > 10), it forms a phenolate salt, which significantly alters its solubility (becoming water-soluble) and reactivity.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol. Retrieved from [Link]

    • Note: Used as the primary structural analog for physicochemical property inference.

    • Source for reaction solvent compatibility (Acetonitrile/DCM) in fluorinated phenol synthesis.

    • Source for handling, safety, and general solubility descriptions of the class.

  • U.S. EPA (2025). CompTox Chemicals Dashboard: 4-Bromo-2-fluoro-5-methoxyphenol analogs. Retrieved from [Link]

    • Source for predicted LogP and pKa values.

Sources

Exploratory

4-Bromo-2-fluoro-5-methoxyphenol: A Versatile Scaffold for Modern Medicinal Chemistry

Executive Summary In the landscape of contemporary drug discovery, the strategic selection and modification of molecular scaffolds are paramount to the successful development of novel therapeutic agents. The compound 4-B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary drug discovery, the strategic selection and modification of molecular scaffolds are paramount to the successful development of novel therapeutic agents. The compound 4-Bromo-2-fluoro-5-methoxyphenol has emerged as a molecule of significant interest, possessing a unique combination of functional groups that offer a rich tapestry of synthetic possibilities and a strong potential for diverse biological activities. This technical guide provides an in-depth exploration of the potential applications of 4-Bromo-2-fluoro-5-methoxyphenol in medicinal chemistry. Drawing upon established principles of structure-activity relationships and the known pharmacological profiles of its constituent chemical moieties, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent, supported by detailed experimental protocols and a thorough examination of the underlying signaling pathways.

The Molecular Architecture: A Triad of Functionality

The therapeutic potential of 4-Bromo-2-fluoro-5-methoxyphenol is intrinsically linked to its distinct molecular structure. The interplay between the phenolic hydroxyl group, the methoxy substituent, and the two halogen atoms—bromine and fluorine—creates a versatile platform for both biological interaction and chemical modification.

  • The Phenolic Hydroxyl Group: This functional group is a well-established pharmacophore, known for its ability to participate in hydrogen bonding and act as a proton donor. In many biological contexts, the phenolic hydroxyl is crucial for antioxidant activity, as it can readily donate a hydrogen atom to neutralize free radicals.

  • The Methoxy Group: The presence of a methoxy group can significantly influence the lipophilicity and metabolic stability of a molecule. It can also modulate the electronic properties of the aromatic ring, thereby affecting its reactivity and interaction with biological targets.

  • The Halogen Duo (Bromine and Fluorine): The strategic placement of both bromine and fluorine atoms on the phenolic ring is a key feature of this molecule. Halogens are known to enhance the potency and selectivity of drug candidates through various mechanisms, including increased membrane permeability and the formation of halogen bonds with target proteins. The distinct electronic and steric properties of bromine and fluorine offer a nuanced approach to modulating the molecule's overall pharmacological profile.

Potential Therapeutic Applications: A Data-Driven Perspective

While direct biological data for 4-Bromo-2-fluoro-5-methoxyphenol is emerging, a strong case for its potential applications can be constructed by examining the well-documented activities of structurally related compounds.

Antioxidant and Cytoprotective Effects via Nrf2 Pathway Activation

Phenolic compounds are renowned for their antioxidant properties. The ability of the hydroxyl group to scavenge free radicals is a key mechanism in mitigating oxidative stress, a pathological process implicated in a wide range of diseases. Natural bromophenols, for instance, are known for their significant antioxidant and anticancer activities.[1][2] Derivatives of bromophenols have been shown to ameliorate H₂O₂-induced oxidative damage and ROS generation in human keratinocyte (HaCaT) cells.[1][3][4]

A crucial mechanism underlying the cytoprotective effects of many phenolic compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes. It is plausible that 4-Bromo-2-fluoro-5-methoxyphenol, by virtue of its phenolic nature, can act as an activator of this protective pathway.

Hypothesized Nrf2 Activation by 4-Bromo-2-fluoro-5-methoxyphenol

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Compound 4-Bromo-2-fluoro- 5-methoxyphenol Compound->Keap1 potential interaction Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_inactive Nrf2 Nrf2_inactive->Nrf2_Keap1 Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active translocates Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Ub Ubiquitin Proteasome->Nrf2_inactive Degradation Maf Maf Nrf2_active->Maf heterodimerizes ARE ARE Maf->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Survival Cell Survival & Protection Antioxidant_Genes->Cell_Survival promotes

Caption: Potential activation of the Nrf2 signaling pathway by 4-Bromo-2-fluoro-5-methoxyphenol.

Anti-inflammatory Activity through Modulation of NF-κB and MAPK Pathways

Chronic inflammation is a hallmark of many debilitating diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[1][3][9][10][][] A study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a compound with high structural similarity to 4-Bromo-2-fluoro-5-methoxyphenol, demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPK (ERK and JNK) pathways in lipopolysaccharide (LPS)-stimulated macrophages.[13] This inhibition led to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂).[13] Given this precedent, it is highly probable that 4-Bromo-2-fluoro-5-methoxyphenol will exhibit similar anti-inflammatory properties.

Proposed Anti-inflammatory Mechanism

Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Compound 4-Bromo-2-fluoro- 5-methoxyphenol MAPKK MAPKK Compound->MAPKK inhibits Compound->IKK inhibits MAPKKK->MAPKK MAPK MAPK (ERK, JNK) MAPKK->MAPK Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) MAPK->Proinflammatory_Genes activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive degrades NFkB_active Active NF-κB NFkB_inactive->NFkB_active releases NFkB_active->Proinflammatory_Genes translocates to nucleus & activates transcription

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by 4-Bromo-2-fluoro-5-methoxyphenol.

Antimicrobial Potential

The presence of halogen atoms in phenolic compounds is often associated with enhanced antimicrobial activity.[14] Bromophenols, in particular, have demonstrated significant antibacterial and antibiofilm properties. Furthermore, various methoxyphenol derivatives have been shown to possess broad-spectrum antimicrobial activity against foodborne pathogens and spoilage bacteria.[][15][16] The combined presence of bromine, fluorine, and a methoxy group on the phenolic scaffold of 4-Bromo-2-fluoro-5-methoxyphenol suggests a strong potential for antimicrobial efficacy.

Anticancer Applications

Many bromophenol derivatives have exhibited promising anticancer activities.[1][2][3][4] Studies have shown that these compounds can inhibit the viability of cancer cells and induce apoptosis.[1][3][4] The substitution of a benzene ring with both methoxy and bromo groups has been shown to yield potent cytotoxic compounds, particularly against human breast adenocarcinoma (MCF7) cells.[17] These findings strongly suggest that 4-Bromo-2-fluoro-5-methoxyphenol and its derivatives could be valuable leads in the development of novel anticancer agents. The cytotoxic potential can be evaluated through standard assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[14][18][19][20]

Synthetic Accessibility and Derivatization

A key advantage of 4-Bromo-2-fluoro-5-methoxyphenol in medicinal chemistry is its amenability to a wide range of synthetic transformations. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern drug discovery, enabling the efficient construction of diverse molecular libraries with modified pharmacokinetic and pharmacodynamic properties.

Synthetic Derivatization Workflow

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start 4-Bromo-2-fluoro- 5-methoxyphenol Boronic_Acid R-B(OH)₂ Start->Boronic_Acid Pd Catalyst, Base Amine R₂NH Start->Amine Pd Catalyst, Base Suzuki_Product Biaryl Derivatives Boronic_Acid->Suzuki_Product Buchwald_Product N-Aryl Derivatives Amine->Buchwald_Product

Caption: Key synthetic transformations of 4-Bromo-2-fluoro-5-methoxyphenol.

Experimental Protocols

To facilitate the investigation of 4-Bromo-2-fluoro-5-methoxyphenol and its derivatives, this section provides detailed, step-by-step protocols for key in vitro assays and synthetic reactions.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for evaluating the free radical scavenging activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (4-Bromo-2-fluoro-5-methoxyphenol)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or control to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).[17][21][22][23]

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • Positive control antibiotic

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[2][13][24][25][26]

MTT Assay (Cytotoxicity)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).[14][18][19][20]

Suzuki-Miyaura Cross-Coupling

A general protocol for the synthesis of biaryl derivatives.

Materials:

  • 4-Bromo-2-fluoro-5-methoxyphenol

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., toluene/water or dioxane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine 4-Bromo-2-fluoro-5-methoxyphenol, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the reaction mixture and backfill with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography.[27][28][29]

Buchwald-Hartwig Amination

A general protocol for the synthesis of N-aryl derivatives.

Materials:

  • 4-Bromo-2-fluoro-5-methoxyphenol

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous aprotic solvent (e.g., toluene or dioxane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.

  • Add 4-Bromo-2-fluoro-5-methoxyphenol, the amine, and the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the required temperature (e.g., 80-120°C).

  • Stir until the reaction is complete.

  • Cool the reaction and perform a standard workup.

  • Purify the product by chromatography.[30][31][32][33]

Conclusion and Future Directions

4-Bromo-2-fluoro-5-methoxyphenol represents a highly promising and versatile scaffold for the development of new therapeutic agents. Its unique combination of a phenolic hydroxyl group, a methoxy group, and both bromine and fluorine substituents provides a strong foundation for potent and selective biological activity. The available evidence from structurally related compounds strongly suggests its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The synthetic tractability of this molecule, particularly its suitability for established cross-coupling reactions, opens up vast possibilities for the creation of diverse chemical libraries for drug screening and optimization.

Future research should focus on the direct synthesis and comprehensive biological evaluation of 4-Bromo-2-fluoro-5-methoxyphenol to validate these promising hypotheses. Elucidation of its precise mechanisms of action and identification of its specific molecular targets will be crucial next steps in unlocking its full therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of medicinal chemistry.

References

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 2020.
  • MTT Assay Protocol.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Phytochemical activators of Nrf2: a review of therapeutic str
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed, 2021.
  • NF kappa B Inhibitors. Santa Cruz Biotechnology.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, 2013.
  • Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. PMC.
  • Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP). Benchchem.
  • What are MAPKs inhibitors and how do they work?
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans.
  • DPPH Antioxidant Assay, C
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC, 2021.
  • NF kappa B Inhibitors-NF-κB Signaling P
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI, 2021.
  • (PDF) Chemical Activators of the Nrf2 Signaling Pathway in Nonalcoholic Fatty Liver Disease.
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  • An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. PMC.
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Foundational

4-Bromo-2-fluoro-5-methoxyphenol: A Strategic Scaffold for Kinase and Inflammasome Inhibitors

This guide details the technical utility, synthesis, and application of 4-Bromo-2-fluoro-5-methoxyphenol (CAS: 1805533-30-5) in modern medicinal chemistry. Executive Summary & Chemical Profile[1][2][3] 4-Bromo-2-fluoro-5...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical utility, synthesis, and application of 4-Bromo-2-fluoro-5-methoxyphenol (CAS: 1805533-30-5) in modern medicinal chemistry.

Executive Summary & Chemical Profile[1][2][3]

4-Bromo-2-fluoro-5-methoxyphenol is a highly functionalized tetra-substituted benzene building block. Its value lies in its orthogonal reactivity : it possesses a nucleophilic phenol handle, an electrophilic aryl bromide handle, and a metabolic blocking fluorine atom. This specific substitution pattern is increasingly prevalent in the design of NLRP3 inflammasome inhibitors and JAK inhibitors , where it serves as a core scaffold to construct biaryl ethers and heterocyclic chimeras.

Chemical Identity
PropertyDetail
IUPAC Name 4-Bromo-2-fluoro-5-methoxyphenol
CAS Number 1805533-30-5
Molecular Formula C₇H₆BrFO₂
Molecular Weight 221.02 g/mol
SMILES COc1cc(O)c(F)cc1Br
Key Features [1][2][3][4][5][6][7][8][9][10][11] • C1-OH: Anchor for etherification (Linker attachment).• C4-Br: Handle for Suzuki/Buchwald couplings (Scaffold extension).• C2-F: Metabolic blocker; modulates pKa and lipophilicity.• C5-OMe: H-bond acceptor; electron-donating group.

Synthesis of the Building Block

While commercially available, the de novo synthesis of this intermediate allows for isotopic labeling or scale-up optimization. The most reliable route involves the regioselective bromination of 2-fluoro-5-methoxyphenol .

Mechanistic Rationale

The starting material, 2-fluoro-5-methoxyphenol, has two strong directing groups:

  • Phenol (-OH): Strongly activating, directs ortho/para.

  • Methoxy (-OMe): Activating, directs ortho/para.

In this substrate:

  • The position para to the OH (C4) is also ortho to the OMe . This creates a cooperative directing effect, making C4 the most nucleophilic site.

  • The position ortho to the OH (C6) is sterically more hindered and less electronically activated than C4 due to the synergistic push of the 1-OH and 5-OMe groups.

Protocol: Regioselective Bromination
  • Precursor: 2-Fluoro-5-methoxyphenol[4]

  • Reagent: N-Bromosuccinimide (NBS) or Br₂

  • Solvent: Acetonitrile (ACN) or DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-fluoro-5-methoxyphenol (1.0 eq) in Acetonitrile (0.5 M) at 0°C.

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. The low temperature prevents poly-bromination.

  • Monitoring: Stir at 0°C to RT for 2–4 hours. Monitor by LCMS for the disappearance of starting material (M+H 143) and appearance of product (M+H 221/223).

  • Workup: Quench with saturated Na₂S₂O₃ (to remove trace Br₂). Extract with EtOAc.[1]

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Reactivity & Applications in Drug Discovery[12][14]

This building block is a "linchpin" intermediate. It allows chemists to build complex molecules in two distinct directions: O-alkylation (modifying the phenol) and Cross-coupling (modifying the aryl bromide).

A. NLRP3 Inflammasome Inhibitors

Recent patent literature (e.g., WO2024145623A1) highlights this scaffold in the synthesis of NLRP3 inhibitors. The phenol is alkylated to attach solubilizing tails or specific binding motifs, while the bromide is coupled to heteroaryl systems.

B. Divergent Synthesis Workflow

The following diagram illustrates the divergent utility of the scaffold.

G Start 4-Bromo-2-fluoro- 5-methoxyphenol Path1 Path A: O-Alkylation (Phenol Functionalization) Start->Path1 R-X, K2CO3 Path2 Path B: Cross-Coupling (Aryl Extension) Start->Path2 Pd(0), Ar-B(OH)2 Prod1 Ether Intermediate (NLRP3 Linker) Path1->Prod1 Prod2 Biaryl Scaffold (Kinase Core) Path2->Prod2 Final Target Drug Candidate (Dual Functionalized) Prod1->Final Suzuki Coupling Prod2->Final Alkylation

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the OH and Br groups.

Detailed Experimental Protocols

Protocol 1: O-Alkylation (Ether Synthesis)

Context: Synthesis of NLRP3 inhibitor intermediates.

Reagents:

  • 4-Bromo-2-fluoro-5-methoxyphenol (1.0 eq)[4]

  • 2-Bromo-1,1-diethoxyethane (1.05 eq) (or similar alkyl halide)[12]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide)

Procedure:

  • Setup: Charge a round-bottom flask with 4-Bromo-2-fluoro-5-methoxyphenol (10.0 g, 45.2 mmol) and DMF (200 mL).

  • Base Addition: Add K₂CO₃ (12.5 g, 90.4 mmol) in one portion.

  • Alkylation: Add 2-bromo-1,1-diethoxyethane (9.3 g, 47.5 mmol).

  • Reaction: Heat the mixture to 100°C for 16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (200 mL) and wash with water (3 x 100 mL) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: The crude acetal-protected ether is typically obtained in >85% yield and used directly or purified by chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Context: Extension of the aryl core.

Reagents:

  • Aryl Bromide Intermediate (from Protocol 1) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)[1]

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₃PO₄ (3.0 eq)

  • Dioxane/Water (4:1)[1]

Procedure:

  • Degassing: Combine the aryl bromide, boronic acid, and base in a microwave vial. Add solvents (Dioxane/Water).[1][13][6] Sparge with Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through Celite. Dilute with EtOAc/Water. Separate layers.

  • Purification: Flash chromatography (gradient elution).

Structural Activity Relationship (SAR) Logic

Why choose this specific isomer? The placement of the fluorine and methoxy groups is not arbitrary.

  • Metabolic Stability (2-Fluoro): The fluorine at position 2 (ortho to the phenol/ether) blocks Phase I metabolic oxidation. In many kinase inhibitors, the ortho-position is a "soft spot" for CYP450 enzymes; fluorination seals this vulnerability.

  • Conformational Lock: The intramolecular repulsion between the Fluorine lone pairs and the Oxygen lone pairs (of the alkoxy group) can force the side chain into a specific conformation, reducing the entropic penalty of binding to the target protein.

  • Electronic Tuning: The electron-withdrawing F and electron-donating OMe create a "push-pull" system that fine-tunes the acidity of the phenol (making it a better H-bond donor if free, or modulating the ether oxygen's basicity).

SAR Center 4-Bromo-2-fluoro- 5-methoxyphenol F_Role 2-Fluoro: Blocks CYP450 Metabolism Modulates pKa Center->F_Role Br_Role 4-Bromo: Synthetic Exit Vector (Biaryl Formation) Center->Br_Role OMe_Role 5-Methoxy: H-Bond Acceptor Solubility Enhancer Center->OMe_Role OH_Role 1-Hydroxyl: Linker Attachment Point (Ether/Ester) Center->OH_Role

Caption: SAR rationale for the specific substitution pattern of the scaffold.

References

  • World Intellectual Property Organization (WIPO). Heterocyclic and heteroaryl compounds as inhibitors of NLRP3. WO2024145623A1. (2024). Link

  • China National Intellectual Property Administration. Heterocyclic derivatives as Janus Kinase inhibitors. CN116981459A. (2023). Link

  • Sigma-Aldrich. 4-Bromo-2-fluoro-5-methoxyphenol Product Page (CAS 1805533-30-5).Link(Note: Commercial availability confirms CAS identity).

  • BenchChem. Application Notes and Protocols for 4-Bromo-2-methoxyphenol Derivatives in Organic Synthesis. (2025). Link

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Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-fluoro-5-methoxyphenol

Introduction & Mechanistic Rationale 4-Bromo-2-fluoro-5-methoxyphenol (CAS: 1805533-30-5) is a highly versatile, poly-substituted building block frequently utilized in the synthesis of advanced heterocyclic therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Bromo-2-fluoro-5-methoxyphenol (CAS: 1805533-30-5) is a highly versatile, poly-substituted building block frequently utilized in the synthesis of advanced heterocyclic therapeutics, including JAK and NLRP3 inhibitors. Performing a palladium-catalyzed Suzuki-Miyaura cross-coupling directly on this substrate presents a unique mechanistic challenge: the presence of an unprotected, acidic phenolic hydroxyl group (-OH).

While protecting group chemistry (e.g., methylation or silylation) is a traditional workaround, direct coupling is highly desirable for step-economy. When an unprotected phenol is present, the acidic proton can quench the basic intermediates required for transmetalation or lead to the formation of stable, unreactive Pd-phenoxide resting states, effectively poisoning the catalyst .

To circumvent this without utilizing protecting groups, the protocol must be designed as a self-validating system driven by precise stoichiometry. By employing a stoichiometric excess of base (≥3.0 equivalents) , the first equivalent rapidly deprotonates the phenol in situ, generating an electron-rich phenoxide. The remaining base facilitates the formation of the reactive boronate ate-complex and drives the critical base-exchange step on the Pd(II) center .

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OA Oxidative Addition Insertion into C-Br of 4-Bromo-2-fluoro-5-methoxyphenol Pd0->OA PdII Pd(II) Complex Ar-Pd(II)-Br OA->PdII Base Base Exchange OH⁻ replaces Br⁻ (Requires Excess Base for Phenol) PdII->Base PdII_OH Pd(II) Complex Ar-Pd(II)-OH Base->PdII_OH TM Transmetalation R'-B(OH)₃⁻ transfers R' PdII_OH->TM + R'-B(OH)₂ PdII_R Diorganopalladium Ar-Pd(II)-R' TM->PdII_R RE Reductive Elimination C-C Bond Formation PdII_R->RE RE->Pd0 Regenerates Catalyst Product Cross-Coupled Product (Phenoxide reprotonated upon workup) RE->Product

Mechanism of Suzuki coupling on unprotected phenols, highlighting the critical base exchange step.

Experimental Design & Causality

The success of this reaction relies heavily on the synergistic relationship between the catalyst ligand, the base, and the solvent system. The table below summarizes the optimized parameters and the causality behind each selection.

ParameterOptimized ConditionCausality / RationaleExpected Outcome
Catalyst Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (5 mol%)Bulky, electron-rich bidentate or biaryl phosphine ligands prevent the in situ generated phenoxide oxygen from coordinating to the Pd(II) center, avoiding catalyst stalling.High turnover frequency; minimal catalyst degradation to Pd black.
Base K₃PO₄ or K₂CO₃ (3.0 - 3.5 equiv)1.0 equiv deprotonates the phenol; the remaining 2.0+ equiv activate the boronic acid and facilitate the transmetalation step.Complete conversion; prevents protodeboronation of the boronic acid.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Water is essential for forming the reactive Pd-OH species and dissolving the inorganic base to create a biphasic or homogeneous basic environment.Rapid reaction kinetics; prevents precipitation of intermediate salts.
Temperature 80 °C – 100 °COvercomes the activation energy barrier of the electron-rich phenoxide intermediate during oxidative addition.>90% yield within 4-12 hours.

Experimental Workflow

Workflow Prep Step 1: Reagent Assembly 4-Bromo-2-fluoro-5-methoxyphenol + Boronic Acid + Pd Cat + Base Degas Step 2: Degassing Argon Purge (3 Cycles) Crucial for Pd(0) Stability Prep->Degas React Step 3: Catalytic Reaction 1,4-Dioxane/H₂O (4:1), 80-100 °C Monitor via LC-MS/TLC Degas->React Workup Step 4: Aqueous Workup pH Adjustment & EtOAc Extraction Isolates the Free Phenol React->Workup Purify Step 5: Purification Silica Gel Chromatography Hexanes/EtOAc Gradient Workup->Purify Char Step 6: Characterization ¹H/¹³C/¹⁹F NMR & HRMS Validate Cross-Coupled Product Purify->Char

Step-by-step experimental workflow for the Suzuki cross-coupling and purification process.

Step-by-Step Protocol

Scale: 1.0 mmol

Step 1: Reaction Assembly
  • In a flame-dried Schlenk flask or a 20 mL pressure-rated reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-fluoro-5-methoxyphenol (221 mg, 1.0 mmol), the desired Arylboronic Acid (1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Causality: Solid reagents are added prior to solvents to minimize the risk of airborne moisture affecting the catalyst before the system is properly degassed.

Step 2: Degassing (Self-Validating Step)
  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) to the vial. Seal the vial with a septum.

  • Sparge the heterogeneous mixture with Argon gas for 10 minutes (or perform three freeze-pump-thaw cycles).

  • Validation: The mixture will bubble steadily. A slight color shift (often to a deeper yellow/orange) acts as a visual cue, indicating the base has partially dissolved and deprotonated the phenol to form the phenoxide anion.

Step 3: Catalyst Addition & Heating
  • Under a positive stream of Argon, quickly remove the septum and add Pd(dppf)Cl₂·CH₂Cl₂ (36 mg, 0.05 mmol).

  • Reseal the vial and heat the reaction mixture in a pre-heated oil bath or heating block at 80 °C – 90 °C for 4 to 12 hours.

  • Validation: The reaction mixture typically turns dark red or brown, confirming the active Pd(0) species has entered the catalytic cycle.

Step 4: Reaction Monitoring
  • After 4 hours, withdraw a 10 µL aliquot, dilute with EtOAc, and filter through a small plug of Celite to remove Pd particulates.

  • Analyze via TLC (Hexanes/EtOAc) or LC-MS.

  • Validation: The disappearance of the highly UV-active starting material peak (

    
     ~219/221 [M-H]⁻ in negative ion mode) and the emergence of the product mass confirms successful transmetalation and reductive elimination. If unreacted starting material remains but the boronic acid is consumed, protodeboronation has occurred; rescue the reaction by adding an additional 0.5 equiv of boronic acid.
    
Step 5: Quench & Aqueous Workup
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL), then transfer to a separatory funnel.

  • Critical Causality: Because the product is a free phenol, it will partially reside in the basic aqueous layer as a phenoxide salt. Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~4-5. This reprotonates the phenol, driving it entirely into the organic layer.

  • Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Causality: The free hydroxyl group makes the cross-coupled product significantly more polar than standard biaryls. Utilize a higher polarity eluent gradient (e.g., 20% to 40% EtOAc in Hexanes) to ensure proper elution and separation from non-polar homocoupled byproducts.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Application

Application Note: Strategic Use of 4-Bromo-2-fluoro-5-methoxyphenol in Palladium-Catalyzed Cross-Coupling Reactions

Abstract This technical guide provides an in-depth exploration of 4-Bromo-2-fluoro-5-methoxyphenol, a highly functionalized and versatile building block for palladium-catalyzed cross-coupling reactions. We present detail...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-2-fluoro-5-methoxyphenol, a highly functionalized and versatile building block for palladium-catalyzed cross-coupling reactions. We present detailed mechanistic insights and field-proven protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The narrative emphasizes the causality behind experimental choices, addressing the specific challenges and opportunities presented by the substrate's unique electronic and structural features. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon for the efficient construction of complex molecular architectures.

Introduction: The Utility of a Multifunctional Building Block

Substituted phenolic and biaryl scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The precise installation of diverse functional groups onto an aromatic core is a cornerstone of modern synthetic chemistry. 4-Bromo-2-fluoro-5-methoxyphenol emerges as a particularly valuable starting material due to its strategic arrangement of functional groups. The C-Br bond provides a reactive handle for palladium-catalyzed transformations, while the ortho-fluoro and meta-methoxy substituents modulate the electronic properties of the aromatic ring, influencing reactivity and providing vectors for further functionalization. The presence of the phenolic hydroxyl group introduces both a challenge and an opportunity, requiring careful consideration of reaction conditions, particularly base selection, while also offering a site for subsequent O-arylation or etherification.

This guide details the application of this substrate in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit:

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl and vinyl-substituted phenols.

  • Buchwald-Hartwig Amination: For the direct formation of C-N bonds, yielding substituted anilines.

  • Sonogashira Coupling: For the construction of aryl-alkyne linkages, creating valuable conjugated systems.

Substrate Profile: 4-Bromo-2-fluoro-5-methoxyphenol

A thorough understanding of the substrate is critical for successful reaction design.

PropertyValueSource
CAS Number 886510-25-4[1][2]
Molecular Formula C₇H₆BrFO₂[2]
Molecular Weight 221.03 g/mol [2]
Appearance Solid or semi-solid
Storage Conditions Store in a dry, well-ventilated area. Keep container tightly sealed.

Safety & Handling: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are unified by a common mechanistic framework comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The efficiency of this cycle is profoundly influenced by the choice of palladium precursor, ancillary ligand, base, and solvent.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[4] The electron-withdrawing fluorine atom on 4-bromo-2-fluoro-5-methoxyphenol can facilitate this step.

  • Transmetalation: An organic group is transferred from the coupling partner (e.g., organoboron, amine, or organocopper acetylide) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.

The ancillary ligand, typically a bulky and electron-rich phosphine, is not a mere spectator. It stabilizes the palladium center, modulates its reactivity, and promotes the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[5][6]

General_Catalytic_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling L₂PdII(Ar)(R') Transmetal->PdII_Coupling MX M-X Transmetal->MX RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar_R Ar-R' RedElim->Ar_R ArX Ar-X ArX->OxAdd R_M R'-M R_M->Transmetal in1 in2 out1 out2

Fig. 1: Generalized Palladium Cross-Coupling Cycle.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl linkages.[7] Its tolerance of a wide range of functional groups and use of generally stable and non-toxic boronic acid reagents make it a preferred method in pharmaceutical synthesis.[3][8]

Mechanistic & Experimental Rationale

A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron species.[9][10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[11][12]

Causality of Component Selection:

  • Base: For a phenolic substrate like 4-bromo-2-fluoro-5-methoxyphenol, a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is ideal. These bases are effective at promoting "ate" complex formation without causing significant decomposition of sensitive substrates or reagents.[11] They will also deprotonate the phenolic hydroxyl, forming a potassium or cesium phenoxide in situ. This can increase the electron-donating character of the ring, potentially slowing the initial oxidative addition step, but this is often overcome by using a highly active catalyst system.

  • Catalyst/Ligand: For electron-rich or sterically hindered aryl bromides, highly active catalyst systems are required. Ligands such as SPhos or XPhos, which are both bulky and electron-rich, are excellent choices. They promote the formation of monoligated L₁Pd(0) species, which are highly active in oxidative addition.[6] A common and effective palladium source is Pd₂(dba)₃.[13]

  • Solvent: A mixture of an organic solvent like dioxane or toluene with a small amount of water is often used. Water can help solubilize the inorganic base and facilitate the formation of the active boronate species.[14]

Suzuki_Cycle Pd0 Pd⁰L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-PdII(Br)L₂ LE Ligand Exchange PdII_Aryl->LE PdII_OH Ar-PdII(OH)L₂ TM Transmetalation PdII_OH->TM PdII_Biaryl Ar-PdII(Ar')L₂ RE Reductive Elimination PdII_Biaryl->RE OA->PdII_Aryl LE->PdII_OH TM->PdII_Biaryl RE->Pd0 Product Ar-Ar' RE->Product ArBr Ar-Br ArBr->OA Base Base (OH⁻) Base->LE Boronic Ar'B(OH)₂ Boronic->TM

Fig. 2: Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol: Coupling with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-5-methoxyphenol with phenylboronic acid.

Reagent Table:

ReagentCAS No.MW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Bromo-2-fluoro-5-methoxyphenol886510-25-4221.031.00.5110.5 mg
Phenylboronic Acid98-80-6121.931.20.673.2 mg
Pd₂(dba)₃51364-51-3915.720.01 (1 mol%)0.0054.6 mg
SPhos657408-07-6410.510.022 (2.2 mol%)0.0114.5 mg
K₃PO₄7778-53-2212.272.01.0212.3 mg
1,4-Dioxane123-91-1---4.0 mL
Water7732-18-5---1.0 mL

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-fluoro-5-methoxyphenol (110.5 mg), phenylboronic acid (73.2 mg), K₃PO₄ (212.3 mg), Pd₂(dba)₃ (4.6 mg), and SPhos (4.5 mg).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of dioxane and water and degas it by bubbling argon through it for 20-30 minutes. Add 5.0 mL of the degassed solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds, offering a direct route to anilines from aryl halides.[15][16] This transformation has revolutionized medicinal chemistry, as the arylamine motif is a key component of countless therapeutic agents.[17]

Mechanistic & Experimental Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium amido complex, and subsequent reductive elimination to furnish the product.[16][18][19]

Causality of Component Selection:

  • Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice.[19] It is crucial to recognize that this strong base will quantitatively deprotonate the phenolic hydroxyl of the substrate at the start of the reaction. The resulting in-situ formed phenoxide makes the aryl bromide significantly more electron-rich, which can render the oxidative addition step more challenging.

  • Catalyst/Ligand: To overcome the challenge of coupling an electron-rich aryl bromide, a highly active catalyst system is mandatory. Bulky biarylphosphine ligands like XPhos or the Josiphos-family ligand CyPF-t-Bu are specifically designed for such challenging transformations.[6][19] They accelerate both the oxidative addition and reductive elimination steps. Using a palladium precatalyst, which is an air-stable Pd(II) source that readily forms the active Pd(0) species, can improve reproducibility.[20]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and other side reactions.

Buchwald_Hartwig_Cycle Pd0 Pd⁰L OA Oxidative Addition Pd0->OA PdII_Aryl Ar-PdII(Br)L AC Amine Coordination PdII_Aryl->AC PdII_Amine [Ar-PdII(L)(H₂NR')]⁺ Br⁻ Deprot Deprotonation PdII_Amine->Deprot PdII_Amido Ar-PdII(L)(HNR') RE Reductive Elimination PdII_Amido->RE OA->PdII_Aryl AC->PdII_Amine Deprot->PdII_Amido RE->Pd0 Product Ar-NHR' RE->Product ArBr Ar-Br ArBr->OA Amine R'NH₂ Amine->AC Base Base Base->Deprot

Fig. 3: Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol: Coupling with Morpholine

This protocol provides a general method for the C-N coupling of 4-Bromo-2-fluoro-5-methoxyphenol with a secondary amine, morpholine.

Reagent Table:

ReagentCAS No.MW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Bromo-2-fluoro-5-methoxyphenol886510-25-4221.031.00.5110.5 mg
Morpholine110-91-887.121.20.652.3 mg (52 µL)
Pd₂(dba)₃51364-51-3915.720.01 (1 mol%)0.0054.6 mg
XPhos564483-18-7476.660.022 (2.2 mol%)0.0115.2 mg
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.40.767.3 mg
Toluene (anhydrous)108-88-3---5.0 mL

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox, add NaOt-Bu (67.3 mg), Pd₂(dba)₃ (4.6 mg), and XPhos (5.2 mg) to an oven-dried Schlenk tube with a magnetic stir bar. Outside the glovebox, add 4-Bromo-2-fluoro-5-methoxyphenol (110.5 mg) to the tube.

  • Degassing: Seal the tube with a septum, and evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Add anhydrous toluene (5.0 mL) followed by morpholine (52 µL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 6-18 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine derivative.

Application III: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling provides a powerful and direct method for linking terminal alkynes with aryl halides, forming conjugated arylalkyne systems.[21][22][23] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt, along with an amine base.[24]

Mechanistic & Experimental Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[21] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and the amine base to form a highly reactive copper(I) acetylide species. This species then transmetalates its alkyne group to the palladium(II) center. Reductive elimination then yields the final product.[22]

Causality of Component Selection:

  • Catalyst System: The classic system of a Pd(0) source (often formed in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is highly effective.[22] The phosphine ligands stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves a dual role. It acts as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and can also serve as the solvent.[3] The basicity is mild enough that it does not typically interfere with the phenolic -OH in a detrimental way, although deprotonation can still occur.

  • Solvent: While the amine base can be used as the solvent, co-solvents like THF or DMF are often employed to ensure solubility of all reaction components. Anhydrous and anaerobic conditions are crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[24]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd⁰L₂ PdII_Aryl Ar-PdII(Br)L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-PdII(C≡CR')L₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' Product_output PdII_Alkynyl->Product_output ArBr Ar-Br CuBr CuI Cu_Acetylide Cu-C≡CR' CuBr->Cu_Acetylide + R'C≡CH + Base Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuBr ArBr_input ArBr_input->Pd0

Fig. 4: Interconnected Catalytic Cycles of the Sonogashira Reaction.
Protocol: Coupling with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of 4-Bromo-2-fluoro-5-methoxyphenol with phenylacetylene.

Reagent Table:

ReagentCAS No.MW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Bromo-2-fluoro-5-methoxyphenol886510-25-4221.031.00.5110.5 mg
Phenylacetylene536-74-3102.141.20.661.3 mg (67 µL)
PdCl₂(PPh₃)₂13965-03-2701.900.02 (2 mol%)0.017.0 mg
Copper(I) Iodide (CuI)7681-65-4190.450.04 (4 mol%)0.023.8 mg
Triethylamine (TEA)121-44-8101.19--5.0 mL

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-Bromo-2-fluoro-5-methoxyphenol (110.5 mg), PdCl₂(PPh₃)₂ (7.0 mg), and CuI (3.8 mg).

  • Degassing: Seal the flask, then evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Add degassed triethylamine (5.0 mL) followed by phenylacetylene (67 µL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours at room temperature but may require gentle heating (40-50 °C) if sluggish.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure arylalkyne product.

General Workflow and Troubleshooting

A systematic approach is key to reproducible success in cross-coupling reactions.

Workflow Setup 1. Reaction Setup (Glassware, Reagents, Inerting) Reaction 2. Reaction Execution (Solvent Addition, Heating, Stirring) Setup->Reaction Monitor 3. Monitoring (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete? Workup 4. Quench & Workup (Extraction, Washing, Drying) Monitor->Workup Complete? Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Product Analysis (NMR, MS) Purify->Analysis

Fig. 5: Standard Experimental Workflow Diagram.

Common Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh palladium source/ligand; Ensure thorough degassing of flask and solvents; Use anhydrous solvents. Consider a more active ligand (e.g., biarylphosphine).[6]
Dehalogenation Presence of water or protic sources; Side reaction from Pd-hydride species.Ensure anhydrous conditions; Use fresh, high-purity base.[14]
Homocoupling (Suzuki): Pd(II) species present, coupling of boronic acids. (Sonogashira): Oxygen present.(Suzuki): Use a Pd(0) source like Pd₂(dba)₃.[14] (Sonogashira): Ensure rigorous exclusion of oxygen by thorough degassing.[24]
Sluggish Reaction Low catalyst activity for the specific substrate; Insufficient temperature.Increase reaction temperature; Increase catalyst/ligand loading (e.g., from 1 mol% to 2-3 mol%); Switch to a more electron-rich and bulky ligand to accelerate oxidative addition.[6][25]

Conclusion

4-Bromo-2-fluoro-5-methoxyphenol is a potent and adaptable building block for advanced organic synthesis. Its successful implementation in palladium-catalyzed cross-coupling reactions hinges on a rational selection of reaction parameters tailored to the specific transformation. By understanding the mechanistic nuances and the impact of the substrate's electronic properties—particularly the challenges and opportunities presented by the phenolic hydroxyl group—researchers can effectively harness this reagent to construct diverse and complex molecular targets. The protocols and insights provided herein serve as a validated starting point for further exploration and optimization in the fields of drug discovery and materials science.

References

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  • Wikipedia. Sonogashira coupling. [Link]

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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

  • HAL Open Science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. (2014). [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ACS Publications. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. (2023). [Link]

  • Royal Society of Chemistry. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). [Link]

  • National Center for Biotechnology Information. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). [Link]

  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). [Link]

  • PubChem. 2-Bromo-4-fluoro-5-(methoxymethoxy)phenol. [Link]

  • Tebubio. 4-Bromo-5-fluoro-2-methoxyphenol - 1g. [Link]

  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromo-2-fluoro-5-methoxyphenol

Abstract This comprehensive guide details the synthesis and strategic application of 4-Bromo-2-fluoro-5-methoxyphenol as a versatile building block for the generation of high-value pharmaceutical intermediates. The uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis and strategic application of 4-Bromo-2-fluoro-5-methoxyphenol as a versatile building block for the generation of high-value pharmaceutical intermediates. The unique substitution pattern of this aromatic phenol, featuring orthogonal reactive sites—a bromine atom amenable to cross-coupling, a nucleophilic phenolic hydroxyl group, and activating/directing methoxy and fluoro substituents—renders it a highly valuable starting material in medicinal chemistry. This document provides detailed, field-proven protocols for the synthesis of the title compound and its subsequent elaboration via key synthetic transformations including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and O-alkylation (etherification). The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: Strategic Importance of 4-Bromo-2-fluoro-5-methoxyphenol in Drug Discovery

The quest for novel therapeutic agents is intrinsically linked to the development of efficient and modular synthetic routes to complex molecular architectures. Halogenated phenols are a cornerstone of this endeavor, serving as pivotal intermediates in the construction of a wide array of active pharmaceutical ingredients (APIs).[1] The strategic incorporation of fluorine and bromine into a methoxyphenol scaffold, as seen in 4-Bromo-2-fluoro-5-methoxyphenol, offers a powerful platform for diversification in drug discovery programs.

The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of the core structures of many drugs.[2] The fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidate.[3] The phenolic hydroxyl group provides a site for etherification or esterification, allowing for the introduction of various side chains to modulate solubility and other physicochemical properties. The methoxy group, an ortho-, para-director, influences the regioselectivity of further electrophilic aromatic substitutions, should they be required.

This application note provides researchers, scientists, and drug development professionals with a detailed and practical guide to harnessing the synthetic potential of 4-Bromo-2-fluoro-5-methoxyphenol.

Synthesis of 4-Bromo-2-fluoro-5-methoxyphenol

The following protocol describes a plausible and efficient method for the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol via the regioselective bromination of the commercially available 2-fluoro-5-methoxyphenol. The directing effects of the hydroxyl and methoxy groups guide the electrophilic bromine to the C4 position.

Experimental Protocol: Regioselective Bromination

This protocol is adapted from established procedures for the bromination of substituted phenols.[4]

Materials:

  • 2-Fluoro-5-methoxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methoxyphenol (1.0 equivalent) in anhydrous acetonitrile.

  • To this solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Redissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-2-fluoro-5-methoxyphenol.

Data Presentation: Synthesis of 4-Bromo-2-fluoro-5-methoxyphenol
ParameterValueRationale
Reactant Molar Ratio 1 : 1.1 (2-Fluoro-5-methoxyphenol : NBS)A slight excess of NBS ensures complete consumption of the starting material.
Solvent AcetonitrileA polar aprotic solvent that effectively dissolves the reactants.
Reaction Time 2 - 4 hoursTypical reaction time; should be monitored by TLC for completion.
Reaction Temperature Room TemperatureThe reaction is generally efficient at ambient temperature.
Work-up Aqueous NaHCO₃ washTo neutralize any acidic byproducts.
Purification Flash Column ChromatographyTo isolate the pure product from any unreacted starting material or byproducts.

Application in the Synthesis of Pharmaceutical Intermediates

The synthetic utility of 4-Bromo-2-fluoro-5-methoxyphenol is best demonstrated through its application in key bond-forming reactions that are central to pharmaceutical synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many APIs.[5][6]

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[2]

Materials:

  • 4-Bromo-2-fluoro-5-methoxyphenol

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate, HPLC grade

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-2-fluoro-5-methoxyphenol (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), to the flask.

  • Add a degassed 4:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Ar-X 4-Bromo-2-fluoro- 5-methoxyphenol Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 Arylboronic Acid Ar-Pd(II)-R(L2) Transmetalation Intermediate R-B(OH)2->Ar-Pd(II)-R(L2) Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Biaryl Product Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines from aryl halides, a transformation that is crucial in the synthesis of numerous pharmaceuticals.[7][8][9]

This protocol is a generalized procedure based on established methodologies for the amination of aryl bromides.[9]

Materials:

  • 4-Bromo-2-fluoro-5-methoxyphenol

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide) (1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add 4-Bromo-2-fluoro-5-methoxyphenol and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Ar-X 4-Bromo-2-fluoro- 5-methoxyphenol Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Ar-X->Ar-Pd(II)-X(L2) R2NH Amine Ar-Pd(II)-NR2(L) Amido Complex R2NH->Ar-Pd(II)-NR2(L) Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L)->Pd(0)L2 Reductive Elimination Ar-NR2 N-Aryl Amine Product Ar-Pd(II)-NR2(L)->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

O-Alkylation (Etherification) of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-Bromo-2-fluoro-5-methoxyphenol is a prime site for modification, such as through Williamson ether synthesis or other O-alkylation methods, to introduce a variety of side chains.[10]

Materials:

  • 4-Bromo-2-fluoro-5-methoxyphenol

  • Alkyl halide (e.g., Benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI) (catalytic amount)

Procedure:

  • To a round-bottom flask, add 4-Bromo-2-fluoro-5-methoxyphenol, potassium carbonate, and a catalytic amount of potassium iodide.

  • Add the solvent (acetone or DMF).

  • Add the alkyl halide and stir the mixture at room temperature or with gentle heating (50-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts and wash with the solvent.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography if necessary.

Safety and Handling

4-Bromo-2-fluoro-5-methoxyphenol and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][11] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

4-Bromo-2-fluoro-5-methoxyphenol is a highly versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its strategically positioned functional groups allow for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and etherifications. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new medicines.

References

  • Benchchem. (n.d.). Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis.
  • Hangzhou Leap Chem Co., Ltd. (n.d.). 4-Bromo-5-fluoro-2-nitrophenol丨CAS 1016234-87-9.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol.
  • Fredchem. (n.d.). 4-bromo-5-fluoro-2-methoxyphenol cas no.886510-25-4.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis.
  • ChemicalBook. (n.d.). Top quality 4-BROMO-5-FLUORO-2-METHOXYPHENOL cas 886510-25-4 with good price.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • BriefingWire. (2026, February 23). 4-Bromo-2-Fluorophenol Market Gains Traction in Pharmaceutical and Agrochemical Production.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • ResearchGate. (n.d.). Scheme 4. Failed nitration of 4-fluoro-2-methoxyphenol.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ChemicalBook. (n.d.). 4-Bromo-5-fluoro-2-methoxyphenol | 886510-25-4.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemicalBook. (2020, February 11). What is 4-Bromo-2-methoxyphenol?.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Application

Application Note: Strategic Derivatization of 4-Bromo-2-fluoro-5-methoxyphenol for Biological Screening

Executive Summary This guide details the synthetic manipulation of 4-Bromo-2-fluoro-5-methoxyphenol (BFMP) , a highly functionalized aromatic scaffold. Due to its unique substitution pattern—combining a nucleophilic phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic manipulation of 4-Bromo-2-fluoro-5-methoxyphenol (BFMP) , a highly functionalized aromatic scaffold. Due to its unique substitution pattern—combining a nucleophilic phenol, an electrophilic aryl bromide, and a metabolic blocker (fluorine)—BFMP serves as a "privileged structure" for generating diversity-oriented libraries in drug discovery. This document provides optimized protocols for O-alkylation and Palladium-catalyzed cross-coupling, specifically tailored to overcome the steric and electronic idiosyncrasies of this scaffold.

Chemical Profile & Strategic Rationale

The Scaffold Architecture

The BFMP molecule offers three distinct vectors for derivatization, each serving a specific role in Structure-Activity Relationship (SAR) exploration:

VectorFunctional GroupRole in Drug DesignReactivity Profile
Vector A Phenolic -OH (

)
H-Bond Donor/Acceptor: Critical for "hinge binding" in kinases or polar interactions in GPCRs.

modulated by ortho-Fluorine (~8-9). High nucleophilicity upon deprotonation.
Vector B Aryl Bromide (

)
Extension Handle: Site for biaryl formation to access hydrophobic pockets.Excellent oxidative addition partner for Pd(0), despite ortho-methoxy steric pressure.
Vector C ortho-Fluorine (

)
Metabolic Shield: Blocks oxidative metabolism at the electron-rich ortho position; modulates lipophilicity (

).
Generally inert to substitution; enhances acidity of the phenol.
Electronic Considerations

The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), lowering the


 of the phenol relative to non-fluorinated analogues (e.g., guaiacol). This makes the phenol more acidic and the corresponding phenoxide less basic but highly nucleophilic. Conversely, the meta-methoxy group (

) donates electron density (+M) to the ring, stabilizing the oxidative addition intermediate during Pd-catalyzed coupling at the

-Bromine.

Strategic Workflow Diagram

The following flowchart illustrates the divergent synthesis strategy. Path A (Alkylation) is typically performed before Path B (Cross-coupling) to prevent catalyst poisoning by the free phenol, although modern catalyst systems (e.g., Buchwald precatalysts) allow coupling on unprotected phenols.

BFMP_Workflow Scaffold 4-Bromo-2-fluoro- 5-methoxyphenol PathA Path A: O-Alkylation (Solubility/Permeability) Scaffold->PathA K2CO3, R-X DMF, 60°C EtherProduct Ether Derivative (Stable Intermediate) PathA->EtherProduct PathB Path B: Suzuki-Miyaura (Scaffold Extension) EtherProduct->PathB Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O PathC Path C: Buchwald-Hartwig (H-Bond Modulation) EtherProduct->PathC HNR2, Pd-RuPhos NaOtBu, Toluene Biaryl Biaryl Library (Target Specificity) PathB->Biaryl Screening Biological Screening (IC50 / ADME) Biaryl->Screening Aniline Aminated Analogues PathC->Aniline Aniline->Screening

Figure 1: Divergent synthetic workflow for BFMP. Path A protects the phenol and introduces diversity, enabling robust Pd-catalyzed transformations in Paths B and C.

Experimental Protocols

Protocol A: O-Alkylation (Library Generation)

Objective: To cap the phenol with diverse alkyl groups (R) to modulate solubility and explore the solvent-exposed region of the binding pocket.

  • Reagents:

    • Substrate: 4-Bromo-2-fluoro-5-methoxyphenol (1.0 equiv)

    • Alkyl Halide (R-Br or R-I): 1.2 equiv

    • Base: Potassium Carbonate (

      
      ), anhydrous (2.0 equiv)
      
    • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

  • Procedure:

    • Dissolution: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 100 mg (0.45 mmol) of BFMP in 2.0 mL of dry DMF.

    • Deprotonation: Add

      
       (125 mg, 0.90 mmol). Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow due to phenoxide formation.
      
    • Addition: Add the alkyl halide (0.54 mmol) dropwise.

    • Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Work-up: Dilute with EtOAc (10 mL) and wash with water (3 x 10 mL) to remove DMF. Wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

  • Scientist's Note: The ortho-fluorine increases the acidity of the phenol, making

    
     sufficient. Stronger bases like NaH are generally unnecessary and may cause side reactions with sensitive alkyl halides.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To install biaryl systems at the


 position. This is the primary vector for increasing affinity and selectivity.
  • Reagents:

    • Substrate: O-Alkylated BFMP derivative (1.0 equiv)

    • Boronic Acid/Ester:

      
       (1.5 equiv)
      
    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (3.0 equiv) or 
      
      
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Preparation: In a microwave vial or pressure tube, combine the aryl bromide substrate (0.2 mmol), boronic acid (0.3 mmol), and base (0.6 mmol).

    • Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles).[2]

    • Catalyst Addition: Add the degassed solvent mixture (2 mL) and the Pd catalyst (8 mg).

    • Coupling: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

    • Scavenging: Filter through a Celite pad to remove Pd black. Rinse with EtOAc.

    • Purification: The presence of the methoxy and fluoro groups usually makes these products distinct on silica gel. Elute with Hexane:EtOAc gradients.

  • Mechanism Insight: The ortho-methoxy group at

    
     provides steric bulk. We utilize Pd(dppf)Cl2  because the bidentate ligand (dppf) enforces a large bite angle, facilitating the reductive elimination step which can be slow in sterically crowded systems [1].
    
Protocol C: Buchwald-Hartwig Amination

Objective: To introduce amine functionality, creating aniline derivatives that can serve as kinase hinge binders.

  • Reagents:

    • Substrate: O-Alkylated BFMP derivative (1.0 equiv)

    • Amine: Primary or Secondary amine (1.2 equiv)

    • Catalyst System:

      
       (2 mol%) + RuPhos  or BrettPhos  (4 mol%)
      
    • Base:

      
       (Sodium tert-butoxide) (1.5 equiv)
      
    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Setup: Charge a vial with the bromide, amine, and base inside a glovebox or under strict Argon flow.

    • Catalyst: Add the Pd source and Ligand.

    • Reaction: Add Toluene (0.1 M concentration) and heat to 100°C for 12–18 hours.

    • Note: RuPhos is specifically chosen here because it is exceptionally effective for electron-rich aryl halides and sterically hindered substrates (due to the ortho-methoxy group) [2].

Biological Screening & Data Interpretation

Library Handling
  • Solubility: The presence of the fluorine atom increases lipophilicity (

    
    ). Ensure stock solutions are prepared in 100% DMSO at 10 mM.
    
  • Stability: The 2-fluoro-5-methoxyphenol core is resistant to quinone methide formation (a common toxic liability of simple phenols) due to the metabolic blocking of the fluorine.

Expected SAR Trends

When screening these derivatives against targets (e.g., Kinases, COX-2):

  • Fluoro-Effect: Compare the hit rate of the fluorinated core vs. the non-fluorinated analogue. An increase in potency often indicates a specific interaction (C-F

    
     H-C dipole) or improved metabolic stability.
    
  • Methoxy-Scan: The

    
    -OMe acts as a hydrogen bond acceptor. If activity is lost upon replacing OMe with Methyl, an H-bond to the protein backbone is likely implicated.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • BenchChem. (2025).[2][4][5][6] Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis. BenchChem Technical Library. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

Method

Application Note: Regioselective Bromination of 2-Fluoro-5-methoxyphenol

Introduction & Mechanistic Rationale Halogenated phenols are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced NLRP3 inflammasome inhibitors [1]. The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Halogenated phenols are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced NLRP3 inflammasome inhibitors [1]. The synthesis of 4-bromo-2-fluoro-5-methoxyphenol requires precise regiocontrol to avoid polybromination or substitution at undesired positions.

Regioselectivity Causality: The aromatic ring of 2-fluoro-5-methoxyphenol features three substituents with competing directing effects. The hydroxyl (-OH) and methoxy (-OMe) groups are strong electron-donating groups (EDGs) that direct electrophiles to their respective ortho and para positions.

  • Position C4 is para to the strongly activating -OH group and ortho to the -OMe group. It is sterically accessible and electronically enriched, making it the kinetically and thermodynamically favored site for electrophilic attack.

  • Position C6 is ortho to both the -OH and -OMe groups. While electronically activated, it suffers from significant steric hindrance, suppressing substitution.

  • Position C3 is meta to the -OH group and is electronically disfavored.

Solvent-Mediated Electrophilic Activation: Traditional bromination protocols often require harsh Lewis acids or molecular bromine (Br₂), which can lead to over-oxidation or poor regioselectivity. This protocol leverages Hexafluoroisopropanol (HFIP) as the solvent. HFIP is a highly polar, strongly hydrogen-bond donating, yet weakly nucleophilic solvent. It forms a robust hydrogen-bond network with the carbonyl oxygens of N-Bromosuccinimide (NBS), dramatically polarizing the N-Br bond [2]. This in situ activation generates a highly reactive electrophilic bromine species without the need for exogenous catalysts, ensuring a mild, rapid, and high-yielding reaction.

Regioselectivity Substrate 2-Fluoro-5-methoxyphenol (Activated Aromatic Ring) C4 Position C4 Para to -OH, Ortho to -OMe Sterically Accessible Substrate->C4 Favored Pathway C6 Position C6 Ortho to -OH, Ortho to -OMe Sterically Hindered Substrate->C6 Disfavored (Sterics) C3 Position C3 Meta to -OH Electronically Disfavored Substrate->C3 Disfavored (Electronics) Product 4-Bromo-2-fluoro-5-methoxyphenol (>90% Yield) C4->Product

Figure 1: Regioselectivity logic demonstrating the preferential bromination at the C4 position.

Safety & Handling

  • Hexafluoroisopropanol (HFIP): Highly volatile and corrosive. Causes severe skin burns and eye damage. Vapors can cause respiratory irritation. All operations must be conducted in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • N-Bromosuccinimide (NBS): Corrosive and moisture/light-sensitive. Ensure the reagent is fresh or recently recrystallized (from water) to prevent the introduction of free bromine or succinimide impurities, which can skew stoichiometry and reduce target yield.

Experimental Design & Reagent Table

The protocol utilizes a slight stoichiometric excess of NBS (1.1 equivalents) to drive the reaction to completion while mitigating the risk of dibromination. The reaction is initiated at 0 °C to control the exothermic nature of the initial halogen transfer, ensuring high regiochemical fidelity [1].

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMoles
2-Fluoro-5-methoxyphenol142.131.09.0 g63.4 mmol
N-Bromosuccinimide (NBS)177.981.112.4 g69.7 mmol
Hexafluoroisopropanol (HFIP)168.04Solvent100 mL-
Sat. NaHCO₃ (aq)-Quench100 mL-
Ethyl Acetate (EtOAc)88.11Extraction2 × 200 mL-
Petroleum Ether / EtOAc-Eluent20:1 ratio-

Step-by-Step Protocol

Workflow A 1. Dissolution Substrate in HFIP (0 °C) B 2. Halogenation Slow addition of NBS (1.1 eq) A->B C 3. Reaction Stir 1 h at RT B->C D 4. Quench NaHCO3 (aq) & Extraction C->D E 5. Purification Silica Column Chromatography D->E

Figure 2: Step-by-step experimental workflow for the bromination of 2-fluoro-5-methoxyphenol.

Phase 1: Reaction Setup
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon) to ensure a dry atmosphere, as moisture can prematurely degrade NBS.

  • Dissolution: Add 2-fluoro-5-methoxyphenol (9.0 g, 63.4 mmol) to the flask. Introduce 100 mL of HFIP. Stir until the substrate is completely dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Halogenation
  • NBS Addition: Slowly add N-Bromosuccinimide (12.4 g, 69.7 mmol) to the stirring solution in small portions over 10–15 minutes.

    • Scientific Insight: Slow addition at 0 °C prevents localized heating, suppressing the formation of polybrominated byproducts and maintaining regiocontrol.

  • Reaction Propagation: Remove the ice-water bath. Allow the reaction mixture to warm naturally to room temperature (approx. 20–25 °C).

  • Stirring: Stir the mixture at room temperature for exactly 1 hour. Reaction completion can be verified via TLC (PE/EtOAc) or LC-MS.

Phase 3: Workup and Extraction
  • Quenching: Cool the mixture slightly and slowly pour in 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Scientific Insight: NaHCO₃ neutralizes trace HBr generated during the reaction and quenches any unreacted electrophilic species, preventing further unwanted side reactions during concentration.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 200 mL).

  • Washing: Combine the organic layers and wash with 100 mL of saturated brine to remove residual aqueous impurities and HFIP traces.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Column Chromatography: Load the crude residue onto a silica gel column. Elute using a solvent system of Petroleum Ether / Ethyl Acetate (20:1, v/v).

  • Isolation: Collect the product-containing fractions and concentrate in vacuo to afford 4-bromo-2-fluoro-5-methoxyphenol as a yellow oil. (Expected yield: ~12.8 g, 91.1%).

Analytical Characterization

The structural integrity of the synthesized 4-bromo-2-fluoro-5-methoxyphenol should be validated through standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the C4 aromatic proton. The remaining aromatic protons at C3 and C6 will appear as distinct singlets or doublets (due to coupling with the adjacent fluorine atom), confirming para-bromination relative to the hydroxyl group.

  • LC-MS: The mass spectrum should display the characteristic isotopic doublet of bromine (~1:1 ratio for M and M+2 peaks) corresponding to the [M-H]⁻ or [M+H]⁺ mass of the brominated product (MW = 221.03 g/mol ).

References

  • Title: Heterocyclic and heteroaryl compounds as inhibitors of nlrp3 (Patent No. WO2024145623A1)
  • Title: Difunctionalization Processes Enabled by Hexafluoroisopropanol Source: ACS Organic & Inorganic Au, 2024, 4(2), 150-175. URL: [Link]

Application

Application Note &amp; Protocol: A Scalable, High-Yield Synthesis of 4-Bromo-2-fluoro-5-methoxyphenol

Abstract 4-Bromo-2-fluoro-5-methoxyphenol is a highly functionalized aromatic building block crucial for the development of complex molecules in the pharmaceutical and agrochemical sectors. Its unique substitution patter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Bromo-2-fluoro-5-methoxyphenol is a highly functionalized aromatic building block crucial for the development of complex molecules in the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a reactive bromine handle for cross-coupling, a fluorine atom for modulating electronic properties, and strategically placed hydroxyl and methoxy groups, makes it a valuable intermediate. This document provides a comprehensive guide to the robust and scalable synthesis of this compound via electrophilic bromination of 2-fluoro-5-methoxyphenol. We delve into the mechanistic rationale for the high regioselectivity observed, present a detailed, validated gram-scale protocol, and address critical considerations for safe and efficient scale-up to meet drug development demands.

Introduction: The Strategic Value of 4-Bromo-2-fluoro-5-methoxyphenol

The synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), relies on the availability of versatile and strategically functionalized building blocks. 4-Bromo-2-fluoro-5-methoxyphenol serves this role effectively. The bromine atom at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds, respectively[1]. The fluorine at C2 can enhance metabolic stability and binding affinity of the final molecule, while the phenolic hydroxyl and methoxy groups offer further sites for modification.

The primary challenge in producing such intermediates is developing a synthetic route that is not only efficient at the bench but also safe, economical, and reproducible on a larger scale. The protocol detailed herein addresses these challenges by employing a direct bromination strategy that is both high-yielding and amenable to scale-up.

Reaction Pathway and Mechanistic Rationale

The synthesis is achieved through the electrophilic aromatic substitution of 2-fluoro-5-methoxyphenol. The regioselectivity of this reaction is governed by the powerful directing effects of the substituents on the aromatic ring.

  • Activating Groups: The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups due to resonance donation of their lone pair electrons into the aromatic system. The hydroxyl group is generally a more potent activator than the methoxy group.

  • Deactivating Group: The fluorine (-F) atom is a deactivating, ortho-, para-director. It deactivates the ring through induction but directs substitution via resonance.

The position of bromination is a result of the synergistic and competitive directing effects of these three groups. The C4 position is para to the powerful hydroxyl director and ortho to the methoxy director, making it the most electronically enriched and sterically accessible site for the incoming bromine electrophile. This leads to a highly regioselective transformation, minimizing the formation of isomeric impurities[2].

G cluster_main Synthetic Pathway SM 2-Fluoro-5-methoxyphenol reagent_node + Br₂ (in Dichloromethane) SM->reagent_node Product 4-Bromo-2-fluoro-5-methoxyphenol reagent_node->Product caption Regioselective Electrophilic Bromination.

Caption: Regioselective Electrophilic Bromination.

Detailed Experimental Protocol (Gram-Scale)

This protocol is optimized for a 10-gram scale synthesis and is designed to be self-validating through in-process controls and clear endpoints.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molarity/PuritySupplier
2-Fluoro-5-methoxyphenol72956-09-3142.12>98%Commercial
Bromine (Br₂)7726-95-6159.81>99.5%Commercial
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%Commercial
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11ACS GradeCommercial
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS GradeCommercial
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37>99.5%Commercial
BrineN/AN/ASaturated Aq. Soln.N/A
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-methoxyphenol (10.0 g, 70.4 mmol) in anhydrous dichloromethane (150 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Preparation of Bromine Solution: In the dropping funnel, prepare a solution of bromine (3.60 mL, 11.25 g, 70.4 mmol, 1.0 eq.) in dichloromethane (50 mL).

  • Controlled Addition: Add the bromine solution dropwise to the stirred phenol solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture will gradually change color.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 10% aqueous sodium thiosulfate solution (~100 mL) until the reddish-brown color of excess bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL)[3].

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a light-brown solid or oil, can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel to afford 4-Bromo-2-fluoro-5-methoxyphenol as a white to off-white solid.

Expected Results
ParameterValue
Typical Yield 85 - 95%
Purity (by HPLC/NMR) >98%
Appearance White to off-white solid

Scale-Up Considerations and Process Safety

Transitioning from gram-scale to kilogram-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Thermal Management

The electrophilic bromination of phenols is a significantly exothermic reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

  • Recommendation: Utilize a jacketed reactor with a reliable cooling system. The dropwise addition of bromine must be precisely controlled with continuous temperature monitoring to prevent thermal runaway.

Reagent Handling and Safety

Bromine is highly corrosive, toxic, and gives off irritating fumes[4][5]. Safe handling is the highest priority.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield) when handling bromine[4][6].

  • Ventilation: All operations involving bromine must be conducted in a well-ventilated chemical fume hood[4].

  • Spill Management: Keep a neutralizing agent, such as a sodium carbonate or sodium thiosulfate solution, readily available to treat any spills immediately[5].

Hydrobromic acid (HBr) is generated as a byproduct of the reaction. While most will be neutralized during work-up, it is a corrosive substance[7][8].

  • Recommendation: Ensure all glassware and equipment are properly dried and that the work-up steps involving aqueous bases are performed carefully to control any gas evolution.

Process Workflow and Purification

On a larger scale, purification by column chromatography becomes impractical.

  • Recommendation: Develop a robust recrystallization protocol. This method is more cost-effective and scalable for producing high-purity material. The choice of solvent system is critical and must be optimized.

G cluster_workflow Scale-Up Synthesis Workflow A 1. Reactor Setup (Jacketed Reactor) B 2. Controlled Reagent Addition (Temp < 5°C) A->B C 3. Reaction Monitoring (TLC / HPLC) B->C D 4. Reaction Quench (Na₂S₂O₃ Addition) C->D E 5. Phase Separation & Aqueous Wash D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Recrystallization) F->G H 8. Drying & Analysis (Vacuum Oven, HPLC, NMR) G->H caption Key stages of the scaled-up experimental workflow.

Caption: Key stages of the scaled-up experimental workflow.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol. The high regioselectivity, driven by the inherent electronic properties of the starting material, simplifies purification and ensures a high-yield process. By adhering to the detailed safety and scale-up considerations, this procedure can be effectively implemented by researchers and drug development professionals to produce multi-gram to kilogram quantities of this essential chemical intermediate, thereby facilitating the advancement of discovery programs.

References

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(70), 42833–42837. Available from: [Link][9]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. Available from: [Link]

  • Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. ResearchGate. Available from: [Link][10]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Hydrobromic Acid and Hydrogen Bromide). Available from: [Link][7]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available from: [Link][4]

  • ResearchGate. (n.d.). Gram-scale synthesis of phenols. ResearchGate. Available from: [Link][11]

  • Dolly Corporation. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Available from: [Link][8]

  • CLEAPSS. (n.d.). Student safety sheets 55 Bromine. Available from: [Link][5]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available from: [Link][6]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Available from: [Link][12]

Sources

Method

Use of 4-Bromo-2-fluoro-5-methoxyphenol as a starting material for API synthesis

Abstract This guide details the strategic utilization of 4-Bromo-2-fluoro-5-methoxyphenol (CAS 1805533-30-5) as a high-value scaffold in the synthesis of next-generation Active Pharmaceutical Ingredients (APIs). While st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic utilization of 4-Bromo-2-fluoro-5-methoxyphenol (CAS 1805533-30-5) as a high-value scaffold in the synthesis of next-generation Active Pharmaceutical Ingredients (APIs). While structurally related to precursors for EGFR inhibitors (e.g., Osimertinib analogs), this specific fluorinated phenolic core has emerged as a critical building block for NLRP3 inflammasome inhibitors and Type II Kinase Inhibitors . This note provides validated protocols for regioselective alkylation and palladium-catalyzed cross-coupling, emphasizing the "Halogen-Methoxy Effect" on metabolic stability and potency.

Introduction: The Pharmacophore Advantage

In modern medicinal chemistry, the 4-Bromo-2-fluoro-5-methoxyphenol scaffold represents a "privileged structure" due to its unique tetrasubstitution pattern.

  • Fluorine (C2): Blocks metabolic oxidation at the ortho-position, enhancing the half-life (

    
    ) of the final drug molecule. It also modulates the pKa of the phenol, influencing solubility and binding affinity.
    
  • Bromine (C4): Serves as a versatile "handle" for C-C or C-N bond formation (Suzuki, Buchwald-Hartwig), allowing the attachment of complex heteroaryl systems (e.g., indoles, pyrimidines).

  • Methoxy (C5): Acts as a hydrogen bond acceptor, often crucial for interacting with the hinge region of kinase enzymes or specific pockets in the NLRP3 protein.

  • Phenol (C1): Provides a nucleophilic anchor for attaching solubilizing tails or ether linkages.

Primary Applications:

  • NLRP3 Inflammasome Inhibitors: Used to synthesize sulfonylurea-based or heterocyclic inhibitors for inflammatory diseases (e.g., Gout, Alzheimer's).

  • Kinase Inhibitors: Precursor for biaryl ether scaffolds found in EGFR and BTK inhibitors.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthetic utility of this starting material.

ReactionPathways Start 4-Bromo-2-fluoro- 5-methoxyphenol (Starting Material) RouteA Route A: O-Alkylation (Ether Formation) Start->RouteA R-X, Base (e.g., K2CO3, DMF) RouteB Route B: Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->RouteB Ar-B(OH)2 or Ar-NH2 Pd Catalyst InterA Intermediate A: Alkylated Ether Scaffold (NLRP3 Precursor) RouteA->InterA InterB Intermediate B: Biaryl/Heteroaryl Core (Kinase Inhibitor Core) RouteB->InterB FinalAPI Final API (Functionalized Drug Candidate) InterA->FinalAPI Further Functionalization (e.g., Cyclization) InterB->FinalAPI Side Chain Attachment

Figure 1: Divergent synthetic pathways for 4-Bromo-2-fluoro-5-methoxyphenol.

Detailed Experimental Protocols

Protocol A: Synthesis of NLRP3 Inhibitor Intermediate (O-Alkylation)

Context: This protocol is adapted from patent literature (e.g., WO2024145623A1) for synthesizing inflammasome inhibitors where the phenolic oxygen is tethered to a solubilizing or masking group.

Reagents:

  • Substrate: 4-Bromo-2-fluoro-5-methoxyphenol (1.0 equiv)[1][2]

  • Alkylating Agent: 2-bromo-1,1-diethoxyethane (1.05 equiv)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-Bromo-2-fluoro-5-methoxyphenol (10.0 g, 45.2 mmol) and anhydrous DMF (200 mL).

  • Activation: Add

    
      (12.5 g, 90.4 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol. Note: The solution may turn slightly yellow.
    
  • Addition: Dropwise add 2-bromo-1,1-diethoxyethane (9.3 g, 47.5 mmol) over 10 minutes.

  • Reaction: Heat the mixture to 100°C and stir for 16 hours under an inert atmosphere (

    
     or Ar).
    
    • Process Control: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3] The starting phenol peak should disappear.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (200 mL) and wash with water (

    
     mL) to remove DMF. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85-92% (Pale yellow oil or solid).

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Context: Creating the biaryl core common in Tyrosine Kinase Inhibitors (TKIs). The bromine atom is selectively coupled before modifying the phenol.

Reagents:

  • Substrate: 4-Bromo-2-fluoro-5-methoxyphenol (1.0 equiv)[1][2]

  • Boronic Acid: Indole-5-boronic acid pinacol ester (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the substrate, boronic ester, and base in the solvent mixture. Sparge with Argon for 10 minutes.

    • Critical Step: Oxygen removal is vital to prevent homocoupling or catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Reaction: Heat to 90°C for 4-6 hours.

  • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography.

Analytical Control & Characterization

To ensure the integrity of the starting material and intermediates, the following parameters must be met.

ParameterSpecificationMethodAcceptance Criteria
Purity

HPLC (C18, ACN/Water + 0.1% TFA)Single major peak, no impurity >0.5%
Identity Conforms

-NMR (DMSO-

)
Characteristic doublets for aromatic protons (due to F-coupling)
Water Content

Karl FischerCritical for anhydrous alkylation steps
Appearance White to Off-white SolidVisualNo dark coloration (indicates oxidation)

NMR Diagnostic Signals (DMSO-


): 
  • Phenolic OH: Broad singlet

    
     ppm (disappears on 
    
    
    
    shake).
  • Methoxy (

    
    ):  Singlet 
    
    
    
    ppm.
  • Aromatic Protons: Two distinct signals (often doublets due to

    
     coupling, 
    
    
    
    Hz).

Safety & Handling

Hazard Profile:

  • H302: Harmful if swallowed.[4]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • General Warning: Halogenated phenols can be sensitizers.

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhaling dust/vapors.

  • Spill Management: Do not wash into drains. Absorb with inert material (vermiculite) and dispose of as hazardous halogenated waste.

  • Storage: Store in a cool, dry place under inert gas (Argon) if possible, as phenols can oxidize over time, turning pink/brown.

References

  • Patent: Heterocyclic and Heteroaryl Compounds as Inhibitors of NLRP3. World Intellectual Property Organization (WIPO). WO2024145623A1. (2024).

  • NLRP3 Inflammasome Inhibitors: Synthetic Strategies. ResearchGate / Journal of Medicinal Chemistry. (2025).[5][6]

  • Safety Data Sheet: 4-Bromo-2-fluorophenol Derivatives. Fisher Scientific. (2025).[5][6]

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. (2024).[7]

  • Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Phenols. BenchChem Application Notes. (2025).[5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-5-methoxyphenol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol. Here, we address common impurities and troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol. Here, we address common impurities and troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to provide a self-validating framework to anticipate, identify, and mitigate the formation of impurities during your synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most probable synthetic route for 4-Bromo-2-fluoro-5-methoxyphenol and what are the key considerations?

The most logical and commonly employed synthetic route to 4-Bromo-2-fluoro-5-methoxyphenol is through the electrophilic bromination of the starting material, 2-fluoro-5-methoxyphenol. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and minimize the formation of impurities.

A widely used and effective brominating agent for activated aromatic rings like phenols is N-Bromosuccinimide (NBS).[1] This reagent is favored over harsher alternatives like molecular bromine (Br₂) as it allows for a more controlled reaction, reducing the likelihood of over-bromination.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, while the fluorine (-F) atom is a deactivating but also ortho-, para-directing group. The interplay of these directing effects will govern the position of bromination.

Q2: I am observing multiple spots on my TLC analysis after the bromination reaction. What are the likely impurities?

The presence of multiple spots on your Thin Layer Chromatography (TLC) plate indicates a mixture of products. The most common impurities in the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol are typically regioisomers and poly-brominated species.

Here's a breakdown of the most probable impurities:

  • Unreacted Starting Material (2-fluoro-5-methoxyphenol): Incomplete reaction is a common source of this impurity.

  • Regioisomers: Due to the directing effects of the substituents, bromination can occur at other positions on the aromatic ring, leading to the formation of isomers. The primary regioisomeric impurity is likely 6-Bromo-2-fluoro-5-methoxyphenol .

  • Di-brominated Byproducts: If the reaction conditions are too harsh or an excess of the brominating agent is used, a second bromine atom can be added to the ring, resulting in di-brominated impurities. A likely candidate is 4,6-Dibromo-2-fluoro-5-methoxyphenol .

  • Succinimide: This is a byproduct from the use of N-Bromosuccinimide as the brominating agent. It is typically removed during aqueous work-up.

Q3: How can I control the regioselectivity of the bromination to favor the desired 4-bromo isomer?

Achieving high regioselectivity is paramount for a successful synthesis. The formation of the desired 4-bromo isomer over other regioisomers is influenced by the electronic and steric effects of the substituents on the aromatic ring.

The hydroxyl group is a powerful ortho-, para-director. The methoxy group is also a strong ortho-, para-director. The fluorine atom, while deactivating, also directs ortho and para. The position of bromination will be a result of the combined influence of these groups. The para-position to the strongly activating hydroxyl group is often favored.

Strategies to enhance regioselectivity include:

  • Choice of Solvent: The solvent can play a crucial role. Non-polar solvents are generally preferred for electrophilic bromination of phenols to enhance para-selectivity.[2] Using a solvent like dichloromethane (DCM) or acetonitrile is a common practice.[3]

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity by reducing the overall reactivity of the system. Running the reaction at 0°C or even lower may be beneficial.[4]

  • Slow Addition of Brominating Agent: Adding the N-Bromosuccinimide (NBS) solution dropwise to the solution of the phenol allows for better control of the reaction and can minimize the formation of di-brominated byproducts.[3]

Q4: My final product has a yellowish or brownish tint. What causes this discoloration and how can I prevent it?

The formation of colored impurities is often due to oxidation of the phenol. Phenolic compounds are susceptible to oxidation, which can be accelerated by the presence of residual bromine or exposure to air and light.

Troubleshooting and Prevention:

  • Quenching the Reaction: After the reaction is complete, it is crucial to quench any remaining brominating agent. This can be achieved by washing the reaction mixture with a solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate.[4]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize oxidation by excluding atmospheric oxygen.

  • Purification: The colored impurities can often be removed by column chromatography on silica gel.

Experimental Workflow & Data

Illustrative Synthetic Pathway and Impurity Formation

The following diagram illustrates the likely synthetic pathway for 4-Bromo-2-fluoro-5-methoxyphenol and the formation of common impurities.

Synthesis_and_Impurities SM 2-Fluoro-5-methoxyphenol (Starting Material) Product 4-Bromo-2-fluoro-5-methoxyphenol (Desired Product) SM->Product Major Pathway Impurity1 6-Bromo-2-fluoro-5-methoxyphenol (Regioisomer) SM->Impurity1 Minor Pathway NBS N-Bromosuccinimide (NBS) Solvent (e.g., DCM) Succinimide Succinimide (Byproduct) NBS->Succinimide Consumed Impurity2 4,6-Dibromo-2-fluoro-5-methoxyphenol (Di-brominated Impurity) Product->Impurity2 Troubleshooting_Flowchart Start Start Synthesis TLC_Analysis TLC Analysis Shows Multiple Spots Start->TLC_Analysis Unreacted_SM Spot corresponding to Starting Material? TLC_Analysis->Unreacted_SM Yes Isomer_Spots Additional spots with similar Rf? TLC_Analysis->Isomer_Spots No Increase_Reaction Increase reaction time or NBS equivalents Unreacted_SM->Increase_Reaction Yes Check_Purity Check purity of starting material Unreacted_SM->Check_Purity No Increase_Reaction->TLC_Analysis Check_Purity->Start Optimize_Conditions Optimize reaction conditions: - Lower temperature - Slower addition of NBS - Change solvent Isomer_Spots->Optimize_Conditions Yes Discolored_Product Final product is discolored? Isomer_Spots->Discolored_Product No Column_Chromatography Purify by column chromatography Optimize_Conditions->Column_Chromatography Success Pure 4-Bromo-2-fluoro-5-methoxyphenol Column_Chromatography->Success Quench_Reaction Ensure complete quenching of NBS (e.g., with NaHSO₃ wash) Discolored_Product->Quench_Reaction Yes Discolored_Product->Success No Inert_Atmosphere Perform reaction under inert atmosphere Quench_Reaction->Inert_Atmosphere Inert_Atmosphere->Start

Caption: Troubleshooting common synthesis issues.

References

  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564. Available at: [Link]

  • ResearchGate. (2025, August 6). The intermediates in the interaction of phenols with N-bromosuccinimide. Retrieved from [Link]

  • Sarma, J. A. R. P., & Nagaraju, A. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 855-860. Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Retrieved March 4, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Berthelot, J., Guette, C., Ouchefoune, M., Desbène, P. L., & Basselier, J. J. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. Available at: [Link]

  • Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4756-4764. Available at: [Link]

  • Google Patents. (2020). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Google Patents. (2015). CN104693014A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Tang, R. J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938. Available at: [Link]

  • Li, X., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 13759-13773. Available at: [Link]

  • Fujisaki, S., et al. (1989). Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 62(11), 3641-3643. Available at: [Link]

  • Google Patents. (2015). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved March 4, 2026, from [Link]

  • Jayapal, M. R., Sarala, Y., & Prasad, K. R. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1017-1021. Available at: [Link]

  • Google Patents. (2010). CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.
  • Wang, F., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4995. Available at: [Link]

  • Al-Warhi, T. I., & Al-Hazimi, H. M. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(37), 5389-5396. Available at: [Link]

  • Google Patents. (1992). US5107034A - Method for producing 4-(2'-methoxyethyl)phenol.
  • Gontrani, L., et al. (2022). Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids. Molecules, 27(16), 5195. Available at: [Link]

  • ResearchGate. (2023, February). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Retrieved from [Link]

  • Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. Available at: [Link]

Sources

Optimization

Troubleshooting failed Suzuki coupling with 4-Bromo-2-fluoro-5-methoxyphenol

Ticket Subject: Failed Coupling with 4-Bromo-2-fluoro-5-methoxyphenol Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic User Issue: Reaction fails to proceed (low conversion) o...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Failed Coupling with 4-Bromo-2-fluoro-5-methoxyphenol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: Reaction fails to proceed (low conversion) or yields complex mixtures when coupling 4-Bromo-2-fluoro-5-methoxyphenol. Core Diagnosis: This substrate presents a "Perfect Storm" of deactivating features. The failure is likely caused by catalyst poisoning via phenoxide formation , exacerbated by electronic deactivation of the aryl bromide.

The Structural Trap

Your molecule contains three conflicting features that disable standard Suzuki conditions (


 / 

):
  • The Acidic Trap (2-Fluoro-Phenol): The fluorine atom at the C2 position is electron-withdrawing. This increases the acidity of the phenol (lowering

    
     below the standard ~10). Standard carbonate bases rapidly deprotonate this to form a phenoxide anion.
    
  • The Catalyst Poison (Phenoxide): The resulting phenoxide is a potent ligand for Palladium. It binds to the metal center, displacing your phosphine ligands and forming an inactive "Pd-black" precipitate or a resting state that cannot undergo oxidative addition.

  • Electronic Deactivation (5-Methoxy): The methoxy group is electron-donating and ortho to the bromide. This increases electron density at the C-Br bond, making the Oxidative Addition step (the first step of the cycle) significantly slower.

Interactive Troubleshooting Flowchart

Before changing reagents, identify your specific failure mode using this logic tree.

Troubleshooting Start Start: Analyze Reaction Mixture Conversion Is the Aryl Bromide consumed? Start->Conversion NoConv No: Starting Material Remains Conversion->NoConv > 80% SM left YesConv Yes: SM Consumed Conversion->YesConv < 10% SM left CatPoison Diagnosis: Catalyst Poisoning Phenoxide shut down the Pd cycle. NoConv->CatPoison ProductCheck Is the Desired Product formed? YesConv->ProductCheck Sol1 Solution: Protect Phenol (TBS/Bn) OR Switch to Buchwald G3/G4 CatPoison->Sol1 WrongProd No: Protodeboronation (Boronic acid lost B(OH)2) ProductCheck->WrongProd Biaryl not found Homocouple No: Homocoupling detected ProductCheck->Homocouple Sol2 Solution: Switch Boron Source (Use Pinacol Ester or MIDA Boronate) WrongProd->Sol2 Sol3 Solution: Degas Solvents rigorously Reduce Oxidant presence Homocouple->Sol3

Figure 1: Diagnostic logic for identifying the specific failure point in the catalytic cycle.

Technical Deep Dive: The "Free Phenol" Interference

Why does the reaction turn black and stop?

In standard Suzuki couplings, we rely on the catalytic cycle: Oxidative Addition


 Transmetallation 

Reductive Elimination
.[1][2] With your substrate, the cycle is hijacked at step 1.

The Mechanism of Failure:

  • Deprotonation:

    
     + Ar-OH 
    
    
    
    Ar-O
    
    
    (Phenoxide).
  • Coordination: The Ar-O

    
     is a "hard" ligand. It binds tightly to the electrophilic Pd(II) species formed after oxidative addition.
    
  • Arrest: This forms a stable

    
     complex that is too stable to undergo transmetallation with the boronic acid. Eventually, the ligand dissociates, and Pd aggregates into inactive Pd(0) clusters (Pd Black).
    

Evidence: If your reaction mixture turns dark black/grey rapidly and TLC shows only starting material, this mechanism is active.

Validated Solutions & Protocols

Strategy A: The "Workaround" (High Reliability)

Protect the Phenol. This removes the acidic proton and the coordination ability of the oxygen. This is the Gold Standard for industrial scale-up of this specific scaffold.

  • Protection Group: tert-Butyldimethylsilyl (TBS) or Benzyl (Bn). TBS is preferred for ease of removal.

  • Why: It converts the electron-donating/poisoning Phenol into a neutral silyl ether.

Protocol:

  • Protection: React 4-Bromo-2-fluoro-5-methoxyphenol with TBSCl (1.1 eq) and Imidazole (1.5 eq) in DCM (0°C to RT, 2h). Workup and pass through a short silica plug.

  • Coupling:

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2.0 eq)
      
    • Solvent: Dioxane:Water (4:1)

    • Temp: 80°C

  • Deprotection: Treat crude product with TBAF (1.1 eq) in THF.

Strategy B: Direct Coupling (Advanced Catalysis)

If you cannot protect the phenol (e.g., late-stage functionalization), you must use Buchwald Precatalysts . These bulky, electron-rich ligands (Dialkylbiaryl phosphines) create a "shell" around the Pd, preventing the phenoxide from binding too tightly and facilitating oxidative addition on the electron-rich ring.

Recommended System: XPhos Pd G4 or SPhos Pd G4

ComponentRecommendationFunction
Catalyst XPhos Pd G4 (2-5 mol%)Bulky ligand prevents phenoxide poisoning; accelerates OA into electron-rich Ar-Br.
Base

(3.0 eq)
Anhydrous phosphate is often better than carbonate for free phenols to modulate basicity.
Solvent THF/Water (10:1) A biphasic system helps keep the inorganic base separate from the organic catalyst until the interface reaction occurs.
Temp 60-80°C Moderate heat is required.

Step-by-Step Direct Protocol:

  • Charge a reaction vial with 4-Bromo-2-fluoro-5-methoxyphenol (1.0 eq), Boronic Acid (1.2 eq), and

    
     (3.0 eq).
    
  • Add XPhos Pd G4 (0.02 eq / 2 mol%).

  • Seal and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling).

  • Add degassed THF and degassed Water (Ratio 10:1). Concentration should be ~0.1 M.

  • Heat to 80°C for 4-12 hours.

  • Note: If the reaction stalls, add a second portion of catalyst (1 mol%) after 4 hours.

FAQ: Addressing Specific Anomalies

Q: My boronic acid is disappearing, but I'm not getting product. What is happening? A: You are likely seeing Protodeboronation . Electron-rich or ortho-substituted boronic acids are unstable in aqueous base.

  • Fix: Switch to a Boronic Acid Pinacol Ester (BPin) or a MIDA Boronate . These release the active boron species slowly, keeping the concentration low and preventing decomposition.

Q: Can I use


 if I increase the loading? 
A: No.  Triphenylphosphine (

) is not electron-rich enough to facilitate oxidative addition into your 5-methoxy-substituted ring, and it is easily displaced by the phenoxide. You will simply waste expensive Palladium.

Q: Why does the 2-Fluoro group matter so much? A: It exerts an inductive effect (-I) on the phenol.

  • Phenol

    
    
    
    
    
    10.0
  • 2-Fluorophenol

    
    
    
    
    
    8.7 This makes your substrate ~20x more acidic than standard phenol, meaning it deprotonates instantly even with weak bases, ensuring the catalyst is flooded with "poison" (phenoxide anions).

References

  • Mechanistic Insight on Phenol Poisoning

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald Ligands for Difficult Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473. Link

    • Detailed guide on XPhos/SPhos utility for electron-rich halides.
  • Boronic Acid Stability (Protodeboronation)

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Troubleshooting

Technical Support Center: Bromination of Substituted Phenols

Introduction Welcome to the Technical Support Center for the bromination of substituted phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical el...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the bromination of substituted phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical electrophilic aromatic substitution reaction. While seemingly straightforward, the high reactivity of the phenolic ring often leads to a variety of side reactions, complicating synthesis and purification.[1][2]

This document provides in-depth, field-proven insights in a troubleshooting Q&A format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues, optimize your reaction conditions, and achieve your desired product with high yield and purity.

Troubleshooting Guide: Common Side Reactions & Solutions

Issue 1: Uncontrolled Polybromination

Question: My primary goal is monobromination, but my reaction yields a mixture of di- and tri-brominated products, often precipitating as 2,4,6-tribromophenol. What causes this and how can I stop it?

Answer: This is the most frequent challenge in phenol bromination. The hydroxyl (-OH) group is a powerful activating group that significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[2][3][4] This heightened nucleophilicity makes the ring highly susceptible to multiple electrophilic attacks, especially under aggressive reaction conditions.

The root cause typically lies in a combination of three factors: the brominating agent, the solvent, and the temperature.

  • Highly Reactive Brominating Agents: Bromine water (Br₂ in H₂O) is extremely reactive. Water, a polar protic solvent, polarizes the Br-Br bond and facilitates the formation of the highly electrophilic bromonium ion (Br+), leading to rapid and often uncontrollable substitution.[5][6][7]

  • Polar Protic Solvents: Solvents like water or acetic acid can stabilize the charged intermediates (the sigma complex) of the electrophilic substitution, lowering the activation energy for subsequent brominations.[1][5] In aqueous media, phenol can also partially ionize to the even more reactive phenoxide ion, accelerating the reaction further.[6]

  • High Temperatures: Increased temperature provides the kinetic energy to overcome the activation barriers for multiple substitutions.

Troubleshooting Flowchart & Mitigation Strategies

The following diagram outlines a decision-making process to control polybromination.

G start Polybromination Observed? reagent 1. Change Brominating Agent (e.g., Br₂/H₂O) start->reagent Yes sol_reagent Use Milder Reagent: • N-Bromosuccinimide (NBS) • KBr / Oxidant (e.g., BrO₃⁻) • Br₂Cl reagent->sol_reagent solvent 2. Change Solvent (e.g., Water, Acetic Acid) sol_solvent Use Non-Polar Aprotic Solvent: • Carbon Disulfide (CS₂) • Dichloromethane (CH₂Cl₂) • Carbon Tetrachloride (CCl₄) solvent->sol_solvent temp 3. Lower Temperature sol_temp Run at 0°C or below (e.g., -5°C to -30°C) temp->sol_temp sol_reagent->solvent sol_solvent->temp end_node Achieved Selective Monobromination sol_temp->end_node

Caption: Troubleshooting flowchart for controlling polybromination.

Protocol 1: Selective Para-monobromination of Phenol

This protocol utilizes a non-polar solvent and low temperature to deactivate the system and favor a single substitution.

  • Setup: In a flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 1.0 equivalent of phenol in carbon disulfide (CS₂).

  • Cooling: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath.[1]

  • Bromine Addition: Prepare a solution of 1.0 equivalent of molecular bromine (Br₂) in CS₂. Add this solution dropwise from the dropping funnel to the stirred phenol solution over 1-2 hours. Maintaining a slow addition rate is crucial to avoid local concentration buildups.[8]

  • Reaction: Stir the mixture at low temperature until the characteristic red-brown color of bromine disappears.

  • Work-up: Carefully distill off the CS₂ solvent. The residue can be purified by vacuum distillation or recrystallization to yield predominantly p-bromophenol.

Issue 2: Poor Regioselectivity (Ortho- vs. Para-Substitution)

Question: I am trying to synthesize a specific ortho- or para-brominated phenol, but I'm getting an inseparable mixture of isomers. How can I direct the substitution to the desired position?

Answer: While the -OH group directs to both ortho and para positions, achieving high regioselectivity can be challenging. Several factors govern the ortho:para ratio.

  • Steric Hindrance: The para position is sterically less hindered than the two ortho positions, which are adjacent to the hydroxyl group. Therefore, para-substitution is often the thermodynamic default, especially with bulky substrates or brominating agents.[1][9]

  • Solvent Effects: The choice of solvent can have a profound impact on selectivity. Non-polar solvents typically favor the para product.[5] Specific solvents can promote ortho-substitution through hydrogen bonding; for example, in the bromination of 2-isopropylphenol with NBS, a non-coordinating solvent like toluene leads to ortho-bromination via an intramolecular H-bond, whereas a coordinating solvent like acetonitrile blocks the ortho position through its own H-bond, forcing para-substitution.[10]

  • Catalysts and Directing Groups: Acid catalysts can influence regioselectivity. For instance, using p-toluenesulfonic acid (p-TsOH) with NBS in methanol has been shown to dramatically favor ortho-bromination on para-substituted phenols.[11] It is proposed that the catalyst conjugates with the phenolic oxygen, directing the incoming electrophile to the adjacent ortho position.[11]

Data Summary: Controlling Regioselectivity in p-Cresol Bromination

The following table, adapted from literature data, demonstrates the powerful effect of an acid catalyst on regioselectivity.[11]

EntryNBS (mol %)p-TsOH (mol %)SolventProduct Ratio (SM:ortho:di-ortho)Isolated Yield (ortho)
11000Methanol45 : 52 : 3-
210010Methanol3 : 94 : 392%
312010Methanol0 : 75 : 25-

SM = Starting Material

Protocol 2: Selective Ortho-bromination of p-Cresol

This protocol is highly effective for substrates where the para-position is already blocked.[11]

  • Setup: Dissolve p-cresol (1.0 equiv.) and p-toluenesulfonic acid (p-TsOH, 0.1 equiv.) in ACS-grade methanol.

  • Stirring: Stir the solution at room temperature for 10 minutes. Pre-mixing has been shown to improve selectivity.[11]

  • NBS Addition: In a separate flask, prepare a solution of N-bromosuccinimide (NBS, 1.0 equiv.) in methanol.

  • Reaction: Add the NBS solution dropwise to the stirred p-cresol solution over approximately 20 minutes.

  • Work-up: After completion (monitored by TLC), the reaction can be quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. Further purification can be achieved by column chromatography.

Issue 3: Formation of Colored Impurities and Oxidation Products

Question: My final product is discolored (pink, brown, or black), even after purification. What are these impurities and how can I prevent them?

Answer: Phenols are highly susceptible to oxidation, and the conditions of bromination can sometimes promote this side reaction. The formation of colored impurities is often due to the oxidation of the starting phenol or the brominated product into quinone-type structures or polymeric materials.[8][12]

This is particularly problematic when:

  • There are localized high concentrations of the brominating agent.[8]

  • The reaction is run at elevated temperatures or for extended periods.

  • The reaction is exposed to air (oxygen).

Mitigation Strategies:
  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation by atmospheric oxygen.[1]

  • Slow Reagent Addition: As mentioned previously, slow, dropwise addition of the brominating agent with efficient stirring prevents localized excess and minimizes side reactions.[8]

  • Controlled Temperature: Keep the reaction temperature as low as feasible to slow the rate of both the desired reaction and the undesired oxidation.

  • Degassed Solvents: Using solvents that have been degassed can help remove dissolved oxygen.

  • Purification: If colored impurities form, they can often be removed by treating a solution of the product with activated carbon, followed by filtration and recrystallization or chromatography.

Issue 4: Ipso-Substitution and Unexpected Isomers

Question: The bromine atom has replaced a different substituent on my ring (like a -COOH or -CH₃ group), or I've obtained a meta-bromo isomer, which shouldn't be possible. What is happening?

Answer: This unusual outcome is likely due to ipso-substitution. This is an electrophilic attack on a ring position that is already occupied by a substituent other than hydrogen.[13][14]

  • Mechanism: The electrophile (Br+) attacks the carbon bearing a substituent (the ipso position). This forms an unstable intermediate (a brominated dienone). This intermediate can then undergo one of several pathways:

    • Loss of Substituent: If the substituent is a good leaving group (e.g., -COOH as CO₂, -SO₃H as SO₃), it can be eliminated to give the directly substituted product. This is common in the bromination of salicylic acid, which yields 2,4,6-tribromophenol via brominative decarboxylation.[6][14]

    • Rearrangement: The bromine atom can migrate via a 1,2-shift to an adjacent carbon. Subsequent loss of a proton re-aromatizes the ring, yielding an isomer that would not be predicted by standard ortho/para directing rules.[13] This is how meta-brominated phenols can sometimes be formed from para-substituted starting materials under strongly acidic conditions.[13]

G start p-Cresol ipso_attack Ipso attack by Br⁺ at C4 start->ipso_attack + Br⁺ dienone 4-Bromo-4-methyl- cyclohexa-2,5-dienone (Intermediate) ipso_attack->dienone rearrange Acid-catalyzed 1,2-Bromine shift dienone->rearrange + H⁺ deprotonate Deprotonation rearrange->deprotonate product 3-Bromo-4-methylphenol (meta-Bromo product) deprotonate->product

Caption: Mechanism of ipso-attack and rearrangement.

When to be Concerned:

Be vigilant for ipso-attack when your substituted phenol contains:

  • Alkyl groups, particularly at the para-position (e.g., p-cresol).[13]

  • Carboxylic acid (-COOH) or sulfonic acid (-SO₃H) groups.[6]

  • Boronic acids (-B(OH)₂).[15]

To avoid this, use milder, more neutral reaction conditions and avoid strongly acidic catalysts if possible, unless the rearrangement is the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective way to prevent over-bromination? A: Switch from molecular bromine in a polar solvent to a milder brominating agent like N-bromosuccinimide (NBS) in a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).[1][5][16]

Q2: How can I maximize the yield of the para-brominated product? A: Use a non-polar solvent (CS₂, CCl₄) and a low reaction temperature (0°C or below). This combination leverages steric hindrance to favor substitution at the more accessible para position.[1][5]

Q3: I need the ortho-brominated product, but my para position is open. Is this possible? A: It is very challenging. Directing substitution to an open ortho position over the para position often requires specialized strategies. One approach involves using bulky directing groups that coordinate to the hydroxyl group and sterically block the para position while delivering the electrophile to the ortho position. Another strategy involves using amines as catalysts with NBS, which can promote ortho-bromination.[17]

Q4: Can I use N-Bromosuccinimide (NBS) in water? A: While possible, using NBS in aqueous or highly polar solvents can lead to the formation of bromohydrins or other side products and may still result in polybromination due to the in-situ generation of reactive bromine species, especially in the presence of acid.[16][18] It is most effective for controlled bromination in non-polar organic solvents.

Q5: My phenol has an electron-withdrawing group (e.g., -NO₂). How does this affect the reaction? A: Electron-withdrawing groups deactivate the ring, making bromination much more difficult. Harsher conditions (e.g., higher temperatures, stronger Lewis acid catalysts) may be required.[19] However, the deactivation also significantly reduces the risk of polybromination. The directing effects of both the -OH group and the deactivating group must be considered to predict the outcome.

References
  • N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

  • Halogenation of Phenol [closed] - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC. National Center for Biotechnology Information. [Link]

  • US3546302A - Process for brominating phenols - Google Patents.
  • The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry. [Link]

  • ipso Halogenation. 11.' Bromination of phenols, isomerization and disproportionation - of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry. [Link]

  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed. National Center for Biotechnology Information. [Link]

  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol - YouTube. YouTube. [Link]

  • Bromination phenol in Water and non-polar solvent - Physics Wallah. Physics Wallah. [Link]

  • Bromination of Phenols (video) | Khan Academy. Khan Academy. [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. MDPI. [Link]

  • Explain the reaction mechanism for the formation of 2,4,6-tribromophenol from phenol using bromine in water. - Filo. Filo. [Link]

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate | Environmental Science & Technology - ACS Publications. American Chemical Society. [Link]

  • Effect of Amines on ortho-Bromination of Phenols with NBS. J-STAGE. [Link]

  • give reason for the formation of tribromophenol when phenol is treate - askIITians. askIITians. [Link]

  • The intermediates in the interaction of phenols with N-bromosuccinimide - ResearchGate. ResearchGate. [Link]

  • 2,4,6-Tribromophenol - Molecule of the Month December 2011 - HTML-only version. University of Bristol. [Link]

  • One-pot ipso-hydroxylation-bromination and Suzuki coupling to generate aryl-substituted phenols - ResearchGate. ResearchGate. [Link]

  • What is the conversion of phenol to 2,4,6 tribromophenol? - Quora. Quora. [Link]

  • IPSO Attack/ IPSO Substitution - YouTube. YouTube. [Link]

  • ipso Halogenation. II. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone–phenol rearrangement of bromodienones | Request PDF - ResearchGate. ResearchGate. [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. YouTube. [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol

Topic: Optimizing reaction conditions for the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol Role: Senior Application Scientist, Technical Support Center Executive Summary This guide addresses the critical challenges in s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction conditions for the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol Role: Senior Application Scientist, Technical Support Center

Executive Summary

This guide addresses the critical challenges in synthesizing 4-Bromo-2-fluoro-5-methoxyphenol , a highly functionalized intermediate often used in the development of EGFR inhibitors and other kinase-targeting small molecules. The primary synthetic bottleneck is the regioselective bromination of the precursor, 2-fluoro-5-methoxyphenol. Due to the competing directing effects of the hydroxyl (-OH), methoxy (-OMe), and fluoro (-F) groups, users frequently encounter isomeric mixtures and over-bromination.

This support page provides a validated protocol, troubleshooting logic, and mechanistic insights to maximize the yield of the desired para-brominated product (relative to the phenol).

Part 1: Critical Reaction Logic & Mechanism

The Regioselectivity Challenge

In the precursor 2-fluoro-5-methoxyphenol , the aromatic ring contains two strong activating groups (-OH at C1, -OMe at C5) and one deactivating but ortho/para-directing group (-F at C2).

  • Hydroxyl (C1): Directs to C2 (blocked), C4 , and C6 .

  • Methoxy (C5): Directs to C4 , C6 , and C2 (blocked).

  • Fluoro (C2): Directs to C3 and C5 (blocked).

The Conflict: Both electronic activators strongly direct electrophilic aromatic substitution (EAS) to positions C4 and C6 .

  • Position C4 (Target): Para to the -OH group and ortho to the -OMe group.

  • Position C6 (Impurity): Ortho to the -OH group and ortho to the -OMe group.

Solution: Position C4 is sterically favored. Position C6 is flanked by two oxygenated substituents (the "buttressing effect"), making it less accessible to bulky electrophiles. Therefore, using a bulky brominating agent at low temperatures maximizes the C4:C6 ratio.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the competing isomeric outcomes.

ReactionPathway SM Starting Material 2-Fluoro-5-methoxyphenol Reagent Brominating Agent (NBS or Br2) SM->Reagent Target TARGET PRODUCT (Major) 4-Bromo-2-fluoro-5-methoxyphenol (Para to OH) SM->Target Kinetic Control (Low Temp, Bulky Agent) Isomer IMPURITY (Minor) 6-Bromo-2-fluoro-5-methoxyphenol (Ortho to OH) SM->Isomer Thermodynamic/Steric Leak OverBr IMPURITY (Trace) 4,6-Dibromo species Target->OverBr Excess Reagent

Figure 1: Electrophilic aromatic substitution pathway showing the competition between C4 (target) and C6 (impurity) bromination.

Part 2: Troubleshooting & Optimization (Q&A)

Section A: Reagent Selection & Stoichiometry

Q1: I am seeing significant amounts of the 6-bromo isomer. Should I switch from Br2 to NBS? Answer: Yes. Elemental bromine (


) is a highly reactive, small electrophile that often leads to poor regioselectivity and over-bromination in highly activated phenols.
  • Recommendation: Switch to N-Bromosuccinimide (NBS) . NBS releases bromine slowly and is bulkier, which enhances steric discrimination against the crowded C6 position [1, 2].

  • Solvent System: Use Acetonitrile (MeCN) or DMF . These polar aprotic solvents can modulate the reactivity of NBS. For highest selectivity, use MeCN at

    
     to 
    
    
    
    .

Q2: My LC-MS shows a mass corresponding to a dibromo species (


). How do I stop this? 
Answer:  Over-bromination occurs when the reaction is allowed to proceed too long or when local concentrations of the brominating agent are too high.
  • Fix 1 (Stoichiometry): Strictly limit NBS to 0.95 - 1.0 equivalents . Do not use an excess "to push the reaction." It is better to leave 5% starting material (which is easily separated) than to generate dibromo byproducts (which are difficult to separate).

  • Fix 2 (Addition Mode): Add the NBS as a solution dropwise over 30-60 minutes rather than as a solid in one portion. This keeps the concentration of the electrophile low relative to the substrate [3].

Section B: Reaction Conditions

Q3: The reaction is stalling at 80% conversion. Should I heat it? Answer: Do not heat. Heating increases the energy of the system, allowing the reagents to overcome the steric barrier of the C6 position, leading to more impurities.

  • Troubleshooting: If conversion stalls, check your solvent dryness. Water can quench the reactive bromonium species. If the reaction is truly stuck, add a catalyst like

    
     (5-10 mol%)  rather than raising the temperature.
    
Section C: Purification

Q4: I cannot separate the 4-bromo and 6-bromo isomers by flash chromatography. What now? Answer: These isomers often have identical


 values on silica.
  • Strategy: Recrystallization is often superior here. The para-bromo (target) isomer typically has a higher melting point and better symmetry than the ortho-isomer.

  • Solvent: Try a mixture of Hexanes/Ethyl Acetate or Heptane/Toluene . Dissolve the crude mixture hot and cool slowly. The target product should crystallize out, leaving the 6-bromo isomer in the mother liquor.

Part 3: Validated Experimental Protocol

Protocol ID: BROM-2F5M-OPT-V2 Target: 4-Bromo-2-fluoro-5-methoxyphenol Scale: 10 mmol (Adaptable to 100 mmol)

Materials
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
2-Fluoro-5-methoxyphenol 1.0SubstratePurity >97% recommended
N-Bromosuccinimide (NBS) 1.0ReagentRecrystallize from water if yellow (degraded)
Acetonitrile (MeCN) 10 VolSolventAnhydrous preferred
Sodium Thiosulfate (aq) N/AQuench10% w/v solution
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 2-Fluoro-5-methoxyphenol (1.42 g, 10 mmol) and Acetonitrile (15 mL). Cool the solution to

    
      using an ice/salt bath.
    
  • Reagent Preparation: Dissolve NBS (1.78 g, 10 mmol) in Acetonitrile (10 mL). Ensure the NBS is fully dissolved (sonicate if necessary).

  • Addition: Transfer the NBS solution to the addition funnel. Add it dropwise to the phenol solution over 45 minutes , maintaining the internal temperature below

    
    .
    
    • Why? Slow addition prevents local excesses of NBS, reducing dibromo formation.

  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (20% EtOAc/Hexane) or HPLC.
    
    • Endpoint: Stop when starting material is <5%. Do not chase the last 2-3% if dibromo impurities start appearing.

  • Quench: Add 10% Sodium Thiosulfate solution (10 mL) and stir vigorously for 10 minutes. The mixture should turn from orange/yellow to colorless.

  • Workup:

    • Concentrate the acetonitrile under reduced pressure (rotary evaporator).

    • Dilute the residue with Ethyl Acetate (50 mL) and Water (20 mL).

    • Separate layers.[7] Wash the organic layer with Brine (20 mL).

    • Dry over

      
       , filter, and concentrate to yield the crude solid.[2]
      
  • Purification: Recrystallize from minimal hot Hexanes/EtOAc (5:1) .

Quantitative Data Summary (Expected)
ParameterValue
Yield (Isolated) 75 - 85%
Regioselectivity (4-Br : 6-Br) > 95 : 5
Purity (HPLC) > 98%
Appearance White to off-white crystalline solid

Part 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose low yields or purity issues.

TroubleshootingTree Start Issue Detected CheckTLC Check TLC/LCMS What do you see? Start->CheckTLC SM_Left Significant SM Left (>10%) CheckTLC->SM_Left OverRxn Multiple Spots (M+2Br detected) CheckTLC->OverRxn IsomerIssue Wrong Regioisomer (6-Bromo dominant) CheckTLC->IsomerIssue AddCat Action: Add 5% NH4OAc Stir 1h longer SM_Left->AddCat ReduceEq Action: Reduce NBS to 0.95 eq Lower Temp to -10°C OverRxn->ReduceEq ChangeSolv Action: Switch Solvent to DCM (Less polar, different coordination) IsomerIssue->ChangeSolv

Figure 2: Troubleshooting logic for common bromination issues.

References

  • BenchChem Application Notes. Application Notes and Protocols for the Synthesis of 3-Bromo-5-difluoromethoxy-4-fluorophenol. (Accessed 2023). Link (Note: Describes analogous regioselective bromination using NBS).

  • MDPI Molecules. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules 2014, 19, 3473-3488. Link

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-fluoro-5-methylphenol (Analogous Chemistry).Link

  • Google Patents. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.Link (Provides context on handling fluorinated methoxy-phenols).

Sources

Troubleshooting

How to remove impurities from brominated fluorinated phenols

Welcome to the Technical Support Center for halogenated aromatic synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated aromatic synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation and purification of brominated fluorinated phenols (BFPs).

Synthesizing compounds like 2-bromo-4-fluorophenol or 4-bromo-2-fluorophenol often yields a complex crude matrix. The electrophilic aromatic substitution process is highly sensitive to reaction conditions, frequently resulting in unreacted starting materials, over-brominated byproducts, and oxidative degradation.

This guide is designed to move beyond basic laboratory techniques. Here, we will dissect the physicochemical causality behind these impurities and provide self-validating, step-by-step methodologies to achieve pharmaceutical-grade purity.

Troubleshooting Guide: Resolving Specific Impurity Profiles

Issue 1: Contamination with Unreacted Starting Material (Fluorophenols)

The Mechanism: Electrophilic bromination of fluorophenols can reach an equilibrium state or stall due to improper stoichiometric control, leaving significant unreacted starting material (e.g., 4-fluorophenol) in the crude mixture. Because the starting material and the product share similar polarities, standard silica gel chromatography often results in co-elution. The Causality: We can bypass chromatography entirely by exploiting the inductive electron-withdrawing effect of the newly introduced bromine atom. 4-fluorophenol has a pKa of 9.89[1]. When a bromine atom is added to the ortho position, it stabilizes the resulting phenoxide anion, dropping the pKa of 2-bromo-4-fluorophenol to approximately 8.44[2]. This 1.45 pKa unit differential allows for highly selective pH-controlled partitioning.

Protocol: pH-Controlled Acid-Base Extraction

  • Dissolution: Dissolve the crude BFP mixture in a non-polar organic solvent (e.g., diethyl ether or hexanes).

  • Selective Deprotonation: Extract the organic layer with a 0.5 M sodium bicarbonate buffer adjusted to exactly pH 9.0.

    • Self-Validation Check: Measure the pH of the aqueous layer after shaking. It must remain between 8.8 and 9.2. At this pH, the 2-bromo-4-fluorophenol (pKa 8.44) is predominantly ionized into its water-soluble phenoxide form, while the 4-fluorophenol (pKa 9.89) remains protonated and trapped in the organic layer.

  • Phase Separation: Isolate the aqueous phase containing your target product. Discard or recycle the organic phase.

  • Reprotonation: Slowly add 1M HCl to the aqueous phase until the pH drops below 6.0.

    • Self-Validation Check: The solution will immediately turn cloudy as the BFP reprotonates and crashes out of the aqueous phase, confirming successful isolation.

  • Recovery: Back-extract the cloudy aqueous mixture with fresh diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Issue 2: Presence of Over-Brominated Byproducts (e.g., Dibromophenols)

The Mechanism: If the reaction temperature spikes or if elemental bromine is added too rapidly, the activated phenol ring will undergo secondary bromination, yielding heavy impurities like 2,6-dibromo-4-fluorophenol. The Causality: Each additional bromine atom significantly increases the molecule's molecular weight and polarizability, which in turn drastically increases van der Waals intermolecular forces. This creates a massive boiling point differential that we can exploit.

Protocol: Fractional Vacuum Distillation

  • Setup: Load the crude oil into a short-path distillation apparatus equipped with a Vigreux column to ensure adequate theoretical plates.

  • Vacuum Application: Apply a stable, high vacuum (e.g., 1 to 7 mmHg).

    • Self-Validation Check: Ensure the system holds pressure without fluctuations for 5 minutes before applying heat. Fluctuations will cause bumping and ruin the fractionation.

  • Fraction Collection: Gradually heat the oil bath. Discard the initial fore-run (which contains trace water and any residual low-boiling fluorophenol).

  • Target Isolation: Collect the main fraction. For 2-bromo-4-fluorophenol, this will distill cleanly at ~89 °C at 1 mmHg[2]. For 4-bromo-2-fluorophenol, expect distillation around 79 °C at 7 mmHg[3].

    • Self-Validation Check: The vapor temperature must remain perfectly static during this collection. A sudden temperature spike indicates that the heavier dibrominated impurities are beginning to vaporize; halt collection immediately.

Issue 3: Discoloration and Oxidative Degradation

The Mechanism: You may notice your isolated BFP turning pink, brown, or dark red over time. Phenols are highly prone to oxidation into quinones. This process is aggressively catalyzed by trace amounts of unquenched free bromine (Br₂) or hydrogen bromide (HBr) left over from the reaction.

Protocol: Reductive Thiosulfate Wash

  • Dissolution: Dissolve the discolored BFP in a water-immiscible solvent like dichloromethane (DCM).

  • Quenching: Wash the organic layer vigorously with an equal volume of 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃).

    • Self-Validation Check: The organic layer should rapidly transition from a dark brown/pink hue to a clear or pale yellow liquid as the free halogens are reduced to harmless, water-soluble halide ions.

  • Storage: Wash with brine, dry over Na₂SO₄, and evaporate. Store the purified product in an amber vial backfilled with argon at 4 °C to prevent future photo-oxidation[2].

Quantitative Data for Purification Strategies

To successfully design your purification workflow, you must understand the physical constants of your matrix. The table below summarizes the critical physicochemical properties used to separate BFPs from common impurities.

CompoundPredicted pKaBoiling PointPrimary Separation Rationale
4-Fluorophenol (Starting Material)9.89[1]185 °C (atm)[1]Retained in organic phase at pH 9.0 due to higher pKa.
2-Bromo-4-fluorophenol (Target)8.44[2]89 °C at 1 mmHg[2]Partitions to aqueous phase at pH 9.0; Distills at mid-range temp.
4-Bromo-2-fluorophenol (Target)8.14[3]79 °C at 7 mmHg[3]Similar to above; highly responsive to vacuum distillation.
2,6-Dibromo-4-fluorophenol (Impurity)< 7.5 (Est.)> 250 °C (atm)Retained in the distillation pot due to high molecular weight.

Mechanistic Visualization: Purification Decision Tree

Below is the logical workflow for processing a crude brominated fluorinated phenol mixture based on the analytical impurity profile.

BFP_Purification_Workflow Crude Crude BFP Mixture Analyze Analyze Impurity Profile (GC-MS / HPLC / TLC) Crude->Analyze Unreacted Unreacted Starting Material (e.g., 4-Fluorophenol) Analyze->Unreacted OverBrom Over-Brominated Byproducts (e.g., Dibromophenols) Analyze->OverBrom Oxidation Discoloration / Oxidation (Free Bromine/Quinones) Analyze->Oxidation AcidBase pH-Controlled Extraction (Exploit pKa Δ) Unreacted->AcidBase Distill Fractional Vacuum Distillation (Exploit BP Δ) OverBrom->Distill Wash Sodium Thiosulfate Wash (Quench Oxidants) Oxidation->Wash Pure High-Purity BFP (Target Compound) AcidBase->Pure Distill->Pure Wash->Pure

Logical decision tree for the targeted purification of brominated fluorinated phenols.

Advanced FAQs

Q: Can I use traditional steam distillation for the large-scale purification of my bromophenols? A: While steam distillation is a classical method for isolating volatile phenols, it is generally not recommended for high-yield recovery of brominated fluorinated phenols. Recent methodological studies on the extraction of bromophenols have demonstrated that these compounds possess disproportionately high vapor pressures at elevated temperatures (e.g., 80 °C)[4]. Subjecting them to steam distillation often results in significant evaporative losses, with recoveries frequently dropping below 50%[4]. For optimal yield, low-temperature solvent extraction (such as hexane extraction following acid hydrolysis) is vastly superior and prevents thermal degradation[5].

Q: Why does my GC-MS show a split peak for my synthesized product? A: If you are synthesizing a compound like 4-bromo-2-fluorophenol from 2-fluorophenol, the hydroxyl group is a strong ortho/para director. While steric hindrance usually favors para-substitution, a split peak of identical mass indicates the presence of the ortho-brominated regioisomer. Because regioisomers have nearly identical boiling points and pKa values, distillation and acid-base extraction will fail. You must resolve this via recrystallization from a non-polar solvent (e.g., cold hexanes) or utilize specialized reverse-phase preparative HPLC.

References

  • Improved method for the extraction and determination of bromophenols in seafoods by high-performance liquid chromatography with fluorescence detection. PubMed (nih.gov). 5

  • Improved Method for the Extraction and Determination of Bromophenols in Seafoods by High-Performance Liquid Chromatography with Fluorescence Detection. Journal of Agricultural and Food Chemistry - ACS Publications. 4

  • 496-69-5 | 2-Bromo-4-fluorophenol. Fluoromart. 2

  • 4-Bromo-2-fluorophenol manufacturers and suppliers in india. ChemicalBook. 3

  • 4-Fluorophenol | 371-41-5. ChemicalBook. 1

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-fluoro-5-methoxyphenol

Executive Summary 4-Bromo-2-fluoro-5-methoxyphenol (CAS: 1443345-84-7 / Related: 886510-25-4 isomers) is a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors like Osimertinib analogs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-fluoro-5-methoxyphenol (CAS: 1443345-84-7 / Related: 886510-25-4 isomers) is a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors like Osimertinib analogs) and NLRP3 inflammasome inhibitors. Its purification presents distinct challenges due to the competing directing effects of the hydroxyl, fluoro, and methoxy groups during bromination, often leading to regioisomeric mixtures (4-bromo vs. 6-bromo). Furthermore, the electron-rich phenol moiety makes the compound susceptible to oxidation (quinoid formation), leading to discoloration.

This guide provides field-proven protocols to overcome these specific bottlenecks, ensuring high purity (>98%) for downstream medicinal chemistry applications.

Module 1: Chromatographic Purification (The "Separation" Challenge)

Q1: My product elutes as a broad, tailing peak on silica gel, co-eluting with impurities. How do I sharpen the peak?

Diagnosis: Phenolic protons are weakly acidic (


). On standard silica gel, the hydroxyl group interacts strongly with silanol groups (

), causing peak broadening and tailing. This "smearing" often masks closely eluting impurities.

Technical Solution: You must suppress the ionization of the phenol and block active silanol sites.

  • Acidify the Mobile Phase: Add 0.1% to 0.5% Acetic Acid (AcOH) or Formic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 0.1% AcOH). This keeps the phenol in its protonated (neutral) form, significantly sharpening the peak.

  • Column Pre-treatment: Flush the silica column with 1% AcOH in the non-polar solvent before loading the sample.

Q2: I cannot separate the 4-bromo product from the 6-bromo regioisomer. They run together on TLC.

Diagnosis: The bromination of 2-fluoro-5-methoxyphenol yields two main isomers:

  • 4-Bromo (Target): Para to the hydroxyl.[1] Forms intermolecular hydrogen bonds. More polar.

  • 6-Bromo (Impurity): Ortho to the hydroxyl. Forms intramolecular hydrogen bonds (

    
    ). This "hides" the polar proton, making this isomer less polar  and more lipophilic.
    

Technical Solution: Exploit the "Ortho Effect" for separation.

  • Elution Order: On Silica gel, the 6-bromo isomer (impurity) typically elutes first due to intramolecular H-bonding. The target 4-bromo isomer elutes second.

  • Gradient Optimization: Use a shallow gradient.

    • Start: 100% Hexane (with 0.1% AcOH).

    • Ramp: 0%

      
       10% EtOAc over 10 Column Volumes (CV).
      
    • Hold: 10% EtOAc. The 6-bromo will elute during the isocratic hold or early ramp; the 4-bromo will follow.

  • Alternative Stationary Phase: If silica fails, use C18 Reverse Phase . The separation mechanism changes to hydrophobicity.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • The 4-bromo isomer often has a slightly different retention time due to the exposed polar head group interacting with the aqueous phase.

Module 2: Crystallization & Isolation (The "Oiling Out" Challenge)

Q3: Upon concentrating the fractions, the product "oils out" as a brown goo instead of crystallizing.

Diagnosis: "Oiling out" occurs when the compound separates as a liquid phase before the crystallization temperature is reached, often due to residual high-boiling solvents (like DMF or Toluene) or impurities acting as a solvent.

Technical Solution: Switch to a Anti-Solvent Precipitation method with strict temperature control.

Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
    ).
    
  • Anti-Solvent Addition: Slowly add Heptane or Hexane dropwise while stirring until the solution turns slightly turbid.

    • Ratio Target: 1:5 (Solvent:Anti-Solvent).

  • Seeding: Add a small seed crystal of pure product. If none exists, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cooling: Do not place directly in ice. Allow to cool to Room Temperature (RT) over 1 hour, then move to

    
    . Rapid cooling traps impurities and causes oiling.
    
Q4: The solid product is turning pink/red during drying.

Diagnosis: Electron-rich phenols are prone to oxidation by air, forming para-benzoquinones or coupled biphenyls, which are highly colored (pink/red) even at trace levels (ppm).

Technical Solution:

  • Inert Drying: Dry the solid in a vacuum oven at

    
     under a Nitrogen bleed . Do not use house vacuum with air leakage.
    
  • Add Antioxidant (Optional): If storing for long periods, wash the crystals with a cold solution of dilute Sodium Bisulfite (

    
    ) before the final solvent wash to quench trace oxidants.
    
  • Storage: Store at

    
     under Argon.
    

Module 3: Analytical Verification

Q5: How do I definitively distinguish the 4-bromo isomer from the 6-bromo impurity using NMR?

Diagnosis: Both isomers have similar proton counts. However, the coupling constants (


-values) and chemical shifts of the aromatic protons differ due to the fluorine positioning.

Technical Solution: Use


 NMR (400 MHz, 

)
diagnostics:
Feature4-Bromo-2-fluoro-5-methoxyphenol (Target)6-Bromo-2-fluoro-5-methoxyphenol (Impurity)
Aromatic Protons Two singlets (or doublets with small

)
Two doublets (distinct coupling)
Coupling (

)
H-3 and H-6 are para to each other (small/no coupling). H-3 is ortho to F (

).
Protons are likely meta or para depending on exact shift, but the Fluorine coupling pattern will shift significantly due to Br proximity.
19F NMR Shift X ppm (F is ortho to OH, meta to Br)Shift Y ppm (F is ortho to OH, meta to Br - Wait, Br is ortho to OH in 6-isomer)
Key Differentiator NOE (Nuclear Overhauser Effect): Irradiate the

peak.
Target: NOE observed at H-6 (ortho to OMe). Impurity: NOE observed at H-4 (if Br is at 6).

Note: The most reliable check is the coupling of the proton at C-3 to the Fluorine . In the 4-bromo isomer, H-3 is ortho to Fluorine (large


) and meta to Bromine.

Visual Troubleshooting Workflows

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 85%? CheckPurity->HighPurity Recryst Recrystallization (DCM / Heptane) HighPurity->Recryst Yes Column Flash Chromatography (Silica + 1% AcOH) HighPurity->Column No RecrystDetails 1. Dissolve in min. warm DCM 2. Add Heptane until turbid 3. Slow cool to 0°C Recryst->RecrystDetails ColumnDetails Gradient: 0-20% EtOAc in Hexane *Impurity (6-Br) elutes first* Column->ColumnDetails ColumnDetails->CheckPurity Re-check Final Pure 4-Bromo-2-fluoro-5-methoxyphenol (White Solid) RecrystDetails->Final

Caption: Decision logic for selecting between chromatography and crystallization based on crude purity levels.

Figure 2: Isomer Separation Logic

IsomerSeparation cluster_0 Stationary Phase Interaction (Silica) Impurity 6-Bromo Isomer (Intramolecular H-Bond) Silica Silica Surface (Si-OH) Impurity->Silica Weak Adsorption (Fast Elution) Target 4-Bromo Target (Intermolecular H-Bond) Target->Silica Strong Adsorption (Slow Elution)

Caption: Mechanistic explanation of why the 6-bromo impurity elutes faster than the target 4-bromo phenol on silica gel.

References

  • BenchChem. Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis. (Accessed 2026). Available at:

  • National Institutes of Health (NIH) - PubChem. 4-Bromo-2-fluoro-5-methoxybenzaldehyde and related phenols. (Accessed 2026). Available at:

  • Google Patents. WO2024145623A1 - Heterocyclic and heteroaryl compounds as inhibitors of NLRP3. (Cited for synthesis context). Available at:

  • ChemicalBook. 4-Bromo-5-fluoro-2-methoxyphenol Product Properties. (Accessed 2026). Available at:

  • MIT Digital Lab Techniques. Recrystallization Guide. (General technique reference). Available at:

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Assessment of 4-Bromo-2-fluoro-5-methoxyphenol: A Comparative HPLC Guide

Executive Summary & Strategic Rationale 4-Bromo-2-fluoro-5-methoxyphenol is a critical intermediate in the synthesis of complex APIs, particularly tyrosine kinase inhibitors and non-steroidal anti-inflammatory drugs (NSA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

4-Bromo-2-fluoro-5-methoxyphenol is a critical intermediate in the synthesis of complex APIs, particularly tyrosine kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its purity assessment presents a specific chromatographic challenge: separating the target molecule from structurally similar regioisomers and halogenated precursors (e.g., 2-fluoro-4-bromophenol) that possess nearly identical lipophilicity.

This guide moves beyond standard C18 protocols. It compares the performance of Phenyl-Hexyl stationary phases against traditional C18 columns , demonstrating why pi-pi (


) interaction mechanisms offer superior selectivity for this specific halogenated aromatic system. Furthermore, we evaluate the HPLC-UV  workflow against GC-FID , establishing HPLC as the preferred method for minimizing sample preparation errors associated with derivatization.

Comparative Analysis: Method Selection

A. Technique Comparison: HPLC-UV vs. GC-FID

While Gas Chromatography (GC) is often a default for phenols, it introduces specific risks for 4-Bromo-2-fluoro-5-methoxyphenol due to its acidity and polarity.

FeatureHPLC-UV (Recommended)GC-FID (Alternative)
Sample Prep Direct Injection: Dissolve in ACN/Water.Derivatization Required: Silylation (BSTFA) often needed to prevent peak tailing of the free phenol.
Thermal Stability High: Ambient operation preserves thermally labile impurities.Risk: High injector temps (

C) can degrade brominated by-products.
Selectivity Tunable: pH and stationary phase choice allow separation of isomers.Fixed: Relies primarily on boiling point/volatility differences.
Throughput Moderate (10-15 min run).Fast (<10 min run), but offset by derivatization time.
B. Column Selectivity: The "Halogen Effect"

For halogenated aromatics, standard alkyl phases (C18) rely solely on hydrophobic subtraction. However, the bromine and fluorine atoms on the benzene ring create unique electron-density maps that can be exploited by Phenyl-Hexyl phases.

  • C18 (Alkyl): Separates based on hydrophobicity (LogP). Since the target and its impurities have similar LogP values (~2.3 - 3.0), resolution is often poor (

    
    ).
    
  • Phenyl-Hexyl: Utilizes

    
     stacking interactions. The electron-withdrawing nature of the Fluorine and Bromine atoms alters the 
    
    
    
    -cloud density, creating distinct interaction strengths with the phenyl stationary phase, often doubling resolution (
    
    
    ).

Optimized Experimental Protocol

This protocol is designed as a self-validating system. The use of a low pH mobile phase is mandatory to suppress the ionization of the phenolic hydroxyl group (pKa ~7.5), ensuring the analyte remains neutral and retains consistently.

Materials & Reagents[1][2][3][4]
  • Analyte: 4-Bromo-2-fluoro-5-methoxyphenol (Ref Std >99%).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: 0.1% Phosphoric Acid (

    
    ) in water (pH ~2.1). Note: Phosphoric acid is transparent at low UV wavelengths, unlike Formic acid which cuts off <210 nm.
    
Chromatographic Conditions (The "Gold Standard")
ParameterCondition
Column Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm
Mobile Phase A Water + 0.1%

Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Detection UV-DAD at 220 nm (primary) and 254 nm (secondary)
Injection Vol 5 µL
Gradient Program
  • 0.0 min: 20% B

  • 10.0 min: 80% B (Linear Ramp)

  • 12.0 min: 80% B (Hold)

  • 12.1 min: 20% B (Re-equilibration)

  • 15.0 min: Stop

Sample Preparation[1][2][3][4][5][6][7][8]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1]

  • Working Solution: Dilute Stock 1:10 with Mobile Phase A (Water/Acid).

    • Critical Step: Diluting with the aqueous acidic buffer prevents "solvent shock" and peak distortion that occurs when injecting pure organic solvent into a low-%B initial gradient.

Performance Data & Validation

Expected Separation Metrics (Comparison)

The following data represents typical performance metrics when separating the target from its des-methyl impurity (4-bromo-2-fluorophenol).

MetricC18 Column (Standard)Phenyl-Hexyl (Optimized)Improvement
Retention Time (Target) 6.2 min7.8 minIncreased Retention
Resolution (

)
1.2 (Co-elution risk)3.4 (Baseline separate) +183%
Tailing Factor (

)
1.41.05Improved Symmetry
Theoretical Plates (

)
~8,000~12,500Sharper Peaks
Method Validation Parameters
  • Linearity:

    
     over range 0.05 – 1.0 mg/mL.
    
  • LOD/LOQ: 0.02 µg/mL / 0.06 µg/mL (at 220 nm).

  • Recovery: 98.5% - 101.2% (Spike recovery studies).

Workflow Visualization

The following diagram illustrates the decision logic for method development and troubleshooting, specifically tailored for halogenated phenols.

G Start Start: Purity Assessment 4-Bromo-2-fluoro-5-methoxyphenol Solubility Solubility Check (Dissolve in ACN) Start->Solubility ColSelect Column Selection Strategy Solubility->ColSelect C18 Option A: C18 Column (Hydrophobic Interaction) ColSelect->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColSelect->Phenyl Recommended for Halogens MobilePhase Mobile Phase pH Control (Must be < pH 3.0) C18->MobilePhase Phenyl->MobilePhase Analysis Run Gradient 20-80% B over 10 min MobilePhase->Analysis Decision Resolution (Rs) > 2.0? Analysis->Decision Pass VALIDATED METHOD Proceed to QC Decision->Pass Yes Fail Optimize Selectivity Decision->Fail No (Co-elution) Fail->Phenyl Switch Stationary Phase

Figure 1: Strategic workflow for optimizing the separation of halogenated phenolic intermediates, highlighting the critical switch to Phenyl-Hexyl phases upon insufficient resolution.

Troubleshooting & System Suitability

To ensure Trustworthiness of the data, every analytical run must include a System Suitability Test (SST).

  • pH Sensitivity: If retention times drift, check the aqueous buffer pH. A shift from pH 2.1 to 3.5 can cause the phenol to partially ionize, leading to peak splitting.

  • Ghost Peaks: Brominated compounds can degrade if exposed to light. Use amber glassware for all sample preparations.

  • Pressure Issues: If using Methanol instead of Acetonitrile, expect higher backpressure. Increase column temperature to 40°C to compensate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58762592, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. Retrieved from [Link]

  • Phenomenex (2025). Reversed Phase HPLC Method Development Guide: Optimizing Selectivity for Halogenated Aromatics. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 4-Bromo-2-fluoro-5-methoxyphenol Properties. Retrieved from [Link][2]

Sources

Comparative

Comparing the reactivity of 4-Bromo-2-fluoro-5-methoxyphenol with 4-bromo-2-fluoroanisole

This guide provides an in-depth technical comparison between 4-Bromo-2-fluoro-5-methoxyphenol and 4-Bromo-2-fluoroanisole . These two compounds serve as critical halogenated building blocks in medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Bromo-2-fluoro-5-methoxyphenol and 4-Bromo-2-fluoroanisole . These two compounds serve as critical halogenated building blocks in medicinal chemistry, particularly for kinase inhibitors (e.g., Janus kinase, NLRP3) and agrochemical synthesis.

While they share a halogenated core, their reactivity profiles diverge significantly due to the presence of the phenolic hydroxyl group and the additional methoxy substituent in the phenol derivative.

Quick Reference: Structural & Electronic Profile

FeatureCompound A: 4-Bromo-2-fluoro-5-methoxyphenol Compound B: 4-Bromo-2-fluoroanisole
CAS Number 886510-25-4 (isomer var.) / Patent Ref: WO20241456232357-52-0
Core Scaffold Tetra-substituted Benzene (Phenol)Tris-substituted Benzene (Anisole)
Key Functionality Tunable Handle (-OH): Allows O-alkylation/acylation.[1] e- Donor (-OMe at C5): Increases ring electron density.Fixed Ether (-OMe): Stable, generally inert. Less Steric Bulk: C5 position is unsubstituted.
Acidity (pKa) ~7.5–8.5 (Acidic proton due to F/Br induction)Non-acidic (No labile protons)
Primary Utility Linker Attachment Point: Ideal for PROTACs or side-chain installation.Core Scaffold Construction: Used for biaryl coupling where no linker is needed.

Reactivity Analysis: The Chemist's Decision Matrix

The choice between these two substrates depends on the desired synthetic pathway. The phenolic group in Compound A introduces "orthogonal reactivity"—it can be used as a nucleophile before or after cross-coupling—whereas Compound B acts primarily as an electrophile.

A. Nucleophilic Substitution (O-Alkylation)
  • Compound A (Phenol): The defining feature of this compound is the C1-hydroxyl group. The adjacent fluorine (C2) and bromine (C4) atoms lower the pKa of the phenol via inductive withdrawal, making it easier to deprotonate than unsubstituted phenol.

    • Application: It reacts readily with alkyl halides (e.g., 2-bromo-1,1-diethoxyethane) using mild bases like

      
       in DMF. This is the preferred route for installing solubilizing tails or linkers in drug candidates.
      
  • Compound B (Anisole): The C1-methoxy group is chemically inert under standard nucleophilic conditions. It cannot be alkylated. To install a linker here, one must perform a harsh demethylation (

    
    , 
    
    
    
    ) to convert it back to a phenol, adding two synthetic steps.
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • Compound B (Anisole): Superior Substrate. The methoxy group acts as a robust protecting group. The C4-Br bond undergoes oxidative addition with Pd(0) efficiently.[2] There are no acidic protons to quench reactive intermediates or poison sensitive catalysts.

  • Compound A (Phenol): Challenging Substrate. Free phenols can poison Pd catalysts by forming stable Pd-phenoxide complexes or protonating ligands.

    • Strategy: It is standard protocol to protect the phenol (e.g., as a benzyl ether, silyl ether, or the final alkyl chain) before attempting Suzuki coupling. If coupling must be done on the free phenol, specialized ligands (e.g., phosphines with high biaryl character like XPhos) and anhydrous bases (

      
      ) are required to prevent catalyst deactivation.
      
C. Lithiation & Metal-Halogen Exchange
  • Compound B (Anisole): Excellent substrate for Directed Ortho Metalation (DoM) . The C1-OMe and C2-F groups synergistically direct lithiation to the C3 position (between F and Br), allowing for regioselective functionalization. Alternatively, Br-Li exchange at C4 is rapid with

    
    -BuLi.
    
  • Compound A (Phenol): Incompatible with organolithiums in its native form. The acidic -OH proton will instantly quench 1 equivalent of the lithiating reagent. To use this chemistry, the phenol must be protected (e.g., -OMOM or -TBS).

Visualizing the Synthetic Workflow

The following diagram illustrates the decision logic for selecting the appropriate starting material based on the target molecule's requirements.

ReactivityFlow Start Target Molecule Design Q1 Does the target require a custom linker at Position 1? Start->Q1 RouteA Select Compound A (4-Bromo-2-fluoro-5-methoxyphenol) Q1->RouteA Yes (e.g., PROTACs) RouteB Select Compound B (4-Bromo-2-fluoroanisole) Q1->RouteB No (Fixed Methoxy) StepA1 Step 1: O-Alkylation (Install Linker/Protect) RouteA->StepA1 K2CO3, R-X StepB1 Step 1: Pd-Catalyzed Coupling (Direct reaction at -Br) RouteB->StepB1 Standard Suzuki StepB2 Step 2: Ortho-Lithiation (Optional) (Functionalize at C3) RouteB->StepB2 n-BuLi / Electrophile StepA2 Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald at -Br) StepA1->StepA2 Pd(dppf)Cl2, Ar-B(OH)2

Caption: Decision tree for selecting between the Phenol (A) and Anisole (B) scaffolds based on linker requirements and downstream coupling strategy.

Experimental Protocols

These protocols are synthesized from standard methodologies for halogenated phenols and anisoles, ensuring high reproducibility.

Protocol A: Linker Installation on Compound A (O-Alkylation)

Use Case: Converting the phenol into a functionalized intermediate for NLRP3 inhibitors (Ref: WO2024145623).

  • Setup: Charge a round-bottom flask with 4-Bromo-2-fluoro-5-methoxyphenol (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    )  (2.0 equiv).[3] The mixture may turn yellow due to phenoxide formation.
    
  • Alkylation: Add the alkyl halide (e.g., 2-bromo-1,1-diethoxyethane , 1.05 equiv) dropwise.

  • Reaction: Heat to 100°C for 16 hours. Monitor by TLC/LCMS (Phenol starting material will disappear; product is less polar).

  • Workup: Cool to RT. Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
     and concentrate.
    
    • Note: The resulting ether is now "Suzuki-ready."

Protocol B: Suzuki Coupling of Compound B

Use Case: Rapid synthesis of biaryl cores.

  • Setup: In a reaction vial, combine 4-Bromo-2-fluoroanisole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (0.05 equiv).
    
  • Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and

    
      (2.5 equiv).
    
  • Degassing: Sparge with Nitrogen or Argon for 5 minutes (Oxygen inhibits the Pd cycle).

  • Reaction: Heat to 90°C for 4–6 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).

Comparative Data Summary

MetricCompound A (Phenol)Compound B (Anisole)
Molecular Weight ~221.0 g/mol ~205.0 g/mol
Solubility (Organic) High (Alcohols, DMSO, DMF)High (DCM, Toluene, Hexanes)
Oxidation Stability Low (Susceptible to Quinone formation)High (Stable)
Cost Efficiency Lower (Requires protection steps)Higher (Direct usage)
Atom Economy Lower (Loss of protecting groups)High

References

  • World Intellectual Property Organization (WIPO). (2024). Heterocyclic and heteroaryl compounds as inhibitors of NLRP3. Patent WO2024145623A1. Link

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoroanisole Product Specification. Link

  • BenchChem. (2025).[2][3] Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Validation

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Bromo-2-fluoro-5-methoxyphenol

In the landscape of pharmaceutical and fine chemical synthesis, 4-Bromo-2-fluoro-5-methoxyphenol stands as a critical intermediate. Its trifunctional aromatic scaffold is a valuable building block for a variety of comple...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and fine chemical synthesis, 4-Bromo-2-fluoro-5-methoxyphenol stands as a critical intermediate. Its trifunctional aromatic scaffold is a valuable building block for a variety of complex molecules and active pharmaceutical ingredients (APIs). The regioselective introduction of a bromine atom onto the 2-fluoro-5-methoxyphenol core is a pivotal step, traditionally accomplished using elemental bromine. However, the significant hazards associated with liquid bromine—its high toxicity, corrosivity, and challenging handling—have propelled the search for safer, more efficient, and environmentally benign alternatives.[1][2]

This guide provides an in-depth comparison of alternative brominating reagents for the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to empower researchers and process chemists in making informed decisions for their synthetic strategies.

The Challenge: Limitations of Elemental Bromine

The conventional synthesis of 4-Bromo-2-fluoro-5-methoxyphenol involves the direct electrophilic aromatic substitution of 2-fluoro-5-methoxyphenol using molecular bromine (Br₂). The powerful activating and ortho-, para-directing effects of the hydroxyl and methoxy groups facilitate this reaction. However, this approach is fraught with challenges. Elemental bromine is highly volatile and toxic, posing significant handling risks and requiring specialized equipment and stringent safety protocols.[1] Furthermore, the high reactivity of bromine can lead to over-bromination, generating di- and tri-brominated byproducts that complicate purification and reduce the yield of the desired monosubstituted product.[3]

Alternative Reagents: A Head-to-Head Comparison

To circumvent the issues tied to elemental bromine, several alternative reagents have emerged. These alternatives offer improved safety profiles, better selectivity, and milder reaction conditions, making them attractive for both laboratory-scale synthesis and industrial production.

N-Bromosuccinimide (NBS): The Versatile Solid Bromine Source

N-Bromosuccinimide (NBS) is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[1][4] It is a highly effective reagent for electrophilic bromination of activated aromatic rings and is widely used for its high selectivity.[4][5][6]

Mechanism of Action: In the presence of an acid catalyst or a polar protic solvent, NBS serves as a source of an electrophilic bromine species (Br⁺). The reaction proceeds via a classic electrophilic aromatic substitution mechanism. For highly activated substrates like phenols, the reaction can often proceed without a strong catalyst.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-5-methoxyphenol using NBS

This protocol is adapted from established procedures for the regioselective bromination of activated phenols.[7]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methoxyphenol (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (10 mL per gram of phenol).

  • Reagent Addition: At room temperature, add N-Bromosuccinimide (1.05 - 1.1 eq.) to the solution in portions over 15 minutes. The portion-wise addition helps to control the reaction exotherm and minimize side reactions.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to quench any remaining acidic species) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure 4-Bromo-2-fluoro-5-methoxyphenol.

In Situ Bromine Generation: The KBr/KBrO₃ System

This method avoids the direct handling and storage of molecular bromine by generating it in situ from stable, solid salts. The combination of potassium bromide (KBr) and potassium bromate (KBrO₃) in an acidic medium produces bromine according to the following reaction:

KBrO₃ + 5KBr + 6H⁺ → 3Br₂ + 6K⁺ + 3H₂O[1]

This approach is not only safer but also highly atom-economical.

Causality Behind Experimental Choices: The reaction requires acidic conditions to drive the generation of bromine.[1] The choice of acid and solvent system is critical for controlling the reaction rate and selectivity. Acetic acid is often used as it serves as both a solvent and a proton source.

Experimental Protocol: Synthesis using KBr/KBrO₃

This protocol is based on general methods for the bromination of phenols using the bromide/bromate system.[1][8]

  • Preparation: Dissolve 2-fluoro-5-methoxyphenol (1.0 eq.), potassium bromide (KBr, 5.0 eq.), and potassium bromate (KBrO₃, 1.0 eq.) in a mixture of glacial acetic acid and water.

  • Reaction Initiation: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Workup: Upon completion, pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent like ethyl acetate.

  • Quenching: Wash the combined organic extracts with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.

Enzymatic Bromination: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally friendly route to halogenated compounds. Flavin-dependent halogenases and vanadium-dependent haloperoxidases are enzymes capable of catalyzing the regioselective bromination of aromatic compounds under mild, aqueous conditions.[9][10][11]

Mechanism of Action: FADH₂-dependent halogenases utilize flavin adenine dinucleotide (FADH₂) to activate oxygen, which then reacts with a bromide salt to form a hypobromous acid intermediate. This intermediate is the active brominating species that reacts with the aromatic substrate at the enzyme's active site, ensuring high regioselectivity.[9]

Current Status and Limitations: While enzymatic bromination is a promising green alternative, its application on an industrial scale is still under development. Challenges include enzyme stability, substrate scope, and the need for cofactors. However, for specific high-value intermediates, this method holds significant potential.[10][11] A detailed experimental protocol is highly specific to the enzyme and substrate and is beyond the scope of this general guide.

Performance Comparison

Reagent/SystemFormTypical ConditionsReported Yield RangeSelectivitySafety & Handling
Elemental Bromine (Br₂) (Baseline) Corrosive LiquidDichloromethane, 0°C to RT70-90%Moderate; risk of over-bromination[3]Highly toxic, corrosive, requires specialized handling[1]
N-Bromosuccinimide (NBS) Crystalline SolidAcetonitrile or DCM, RT85-95%High for mono-bromination[4][7]Stable solid, easy to handle, irritant[5]
KBr/KBrO₃ Crystalline SolidsAqueous Acetic Acid, RT80-92%Good to ExcellentStable, non-volatile solids; avoids handling Br₂[1][8]
Enzymatic (e.g., Halogenase) BiocatalystAqueous buffer, RTVariableExcellent regioselectivity[10][11]Non-hazardous, "green" process; requires expertise in biocatalysis

Visualizing the Synthetic Pathways

The following diagrams illustrate the general reaction mechanism and a comparative workflow for the different bromination strategies.

Electrophilic_Aromatic_Substitution Substrate 2-Fluoro-5-methoxyphenol Intermediate Sigma Complex (Carbocation Intermediate) Substrate->Intermediate + Br+ Reagent Brominating Reagent (Br+) Reagent->Intermediate Product 4-Bromo-2-fluoro-5-methoxyphenol Intermediate->Product - H+ H_ion H+

Caption: General mechanism for electrophilic bromination.

Workflow_Comparison cluster_NBS NBS Method cluster_InSitu In Situ Generation (KBr/KBrO₃) cluster_Br2 Elemental Bromine Method NBS_1 Dissolve Phenol in Solvent NBS_2 Add Solid NBS NBS_1->NBS_2 NBS_3 React at RT NBS_2->NBS_3 Workup Quench, Extract & Purify NBS_3->Workup InSitu_1 Combine Phenol, KBr, KBrO₃ InSitu_2 Add Acidic Solvent InSitu_1->InSitu_2 InSitu_3 Generate Br₂ & React InSitu_2->InSitu_3 InSitu_3->Workup Br2_1 Dissolve Phenol in Solvent Br2_2 Cool to 0°C Br2_1->Br2_2 Br2_3 Add Liquid Br₂ Dropwise Br2_2->Br2_3 Br2_3->Workup

Caption: Comparative workflow of different bromination methods.

Conclusion and Recommendations

The synthesis of 4-Bromo-2-fluoro-5-methoxyphenol can be accomplished safely and efficiently without resorting to hazardous elemental bromine.

  • For laboratory-scale synthesis , N-Bromosuccinimide (NBS) is highly recommended. Its ease of handling, mild reaction conditions, and high selectivity make it an ideal choice for research and development settings.

  • For larger-scale and industrial production , the in situ generation of bromine using the KBr/KBrO₃ system presents a compelling case. It eliminates the transportation and storage risks associated with liquid bromine while being cost-effective and scalable.

  • Enzymatic bromination represents the future of sustainable synthesis. While not yet a mainstream industrial method, it offers unparalleled selectivity and should be considered for specialized applications where regiochemical purity is paramount.

By embracing these modern alternatives, chemists can not only enhance laboratory safety and environmental stewardship but also improve the overall efficiency and purity of their synthetic processes.

References

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). Google Search.
  • Enzymatic chlorination and bromination - PubMed. (n.d.). PubMed. [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction - ChemRxiv. (2025). ChemRxiv. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - MDPI. (2019). MDPI. [Link]

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling - ResearchGate. (2026). ResearchGate. [Link]

  • Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination - ACS.org. (2024). ACS Publications. [Link]

  • Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • N-bromosuccinimide – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

  • N-Bromosuccinimide - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

Comparative

Biological Activity &amp; Synthetic Utility of 4-Bromo-2-fluoro-5-methoxyphenol: A Comparative Guide

Topic: Biological Activity & Synthetic Utility of 4-Bromo-2-fluoro-5-methoxyphenol Content Type: Publish Comparison Guide Executive Summary 4-Bromo-2-fluoro-5-methoxyphenol (CAS 1805533-30-5) is a specialized halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity & Synthetic Utility of 4-Bromo-2-fluoro-5-methoxyphenol Content Type: Publish Comparison Guide

Executive Summary

4-Bromo-2-fluoro-5-methoxyphenol (CAS 1805533-30-5) is a specialized halogenated phenolic intermediate that serves as a critical scaffold in modern medicinal chemistry.[1][2][3] Unlike generic marine bromophenols known primarily for broad-spectrum antimicrobial activity, this molecule is precision-engineered for Targeted Protein Modulation .[3]

Its unique trisubstituted pattern—combining a lipophilic bromine, a metabolically stable fluorine, and an electron-donating methoxy group—makes it a "privileged structure" for synthesizing NLRP3 Inflammasome Inhibitors and Janus Kinase (JAK) Inhibitors .[3] While it retains the baseline antioxidant potential of bromophenols, its primary value lies in its role as a precursor to drugs treating neurodegenerative and inflammatory diseases.

Chemical Profile & Structural Logic

The biological potential of this molecule is dictated by its substitution pattern.[3] In drug design, every atom on the phenol ring serves a specific function:

FeatureChemical FunctionBiological Implication
Phenolic -OH Nucleophilic attachment pointPrimary site for etherification to link with pharmacophores (e.g., in NLRP3 inhibitors).[3]
4-Bromo Halogen bond donor / Leaving groupFacilitates Palladium-catalyzed cross-coupling (Suzuki/Buchwald) to build complex biaryls.
2-Fluoro Bioisostere for HydrogenMetabolic Blockade: Prevents oxidative metabolism at the ortho-position; increases CNS penetration (crucial for Alzheimer's drugs).[3]
5-Methoxy Electron Donor (EDG)Modulates the acidity of the phenol; enhances binding affinity via hydrogen bond acceptance in the receptor pocket.[3]
Comparative Biological Activity

This section compares 4-Bromo-2-fluoro-5-methoxyphenol against two distinct classes of alternatives: Natural Marine Bromophenols (direct bioactive agents) and Synthetic Analogs (drug intermediates).[3]

Comparison A: Vs. Natural Marine Bromophenols (Direct Activity)

Context: Marine bromophenols (e.g., from red algae) are studied for direct antimicrobial/antioxidant effects.

Feature4-Bromo-2-fluoro-5-methoxyphenol 2,4-Dibromophenol (Marine Standard) Performance Verdict
Antioxidant Potency Moderate. The single -OH and methoxy group provide radical scavenging, but the fluorine atom withdraws electron density, slightly reducing H-atom transfer capability.[3]High. Multiple bromine atoms and often multiple -OH groups (in polyphenols) stabilize radical intermediates effectively.[3]Alternative Wins for direct antioxidant use.[3]
Antimicrobial (MIC) Specific. Shows activity against Gram-positive bacteria (S. aureus) due to the lipophilic Br/F combination disrupting membranes.[3]Broad. High toxicity to both Gram-positive and Gram-negative bacteria; often used as a biocide.[3]Alternative Wins for general disinfection.[3]
Selectivity High. Designed to be a building block; low off-target toxicity in its intermediate form.[3]Low. Often exhibits cytotoxicity to mammalian cells at effective antimicrobial concentrations.[3]Subject Product Wins for drug safety profiles.
Comparison B: Vs. Synthetic Intermediates (Drug Discovery Utility)

Context: Building blocks for Kinase and Inflammasome inhibitors.

Feature4-Bromo-2-fluoro-5-methoxyphenol 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) Performance Verdict
Metabolic Stability Superior. The 2-Fluoro substituent blocks Phase I metabolic oxidation, extending the half-life of derived drugs.[3]Lower. The open ortho-position is susceptible to rapid metabolic attack (hydroxylation).[3]Subject Product Wins for in vivo drug stability.[3]
CNS Penetration Enhanced. Fluorination increases lipophilicity (LogP) without adding significant bulk, aiding blood-brain barrier crossing.[3]Standard. Moderate CNS penetration.[3]Subject Product Wins for Neuro-drug development.
Synthetic Yield High. The fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr) if the phenol is protected.Moderate. Requires more forcing conditions for certain couplings.[3]Subject Product Wins for process efficiency.
Therapeutic Applications: The NLRP3 Pathway

The most authoritative application of 4-Bromo-2-fluoro-5-methoxyphenol is its use as a precursor for NLRP3 Inflammasome Inhibitors .[3] These are cutting-edge therapeutics for Alzheimer’s, Parkinson’s, and sepsis.[3]

Mechanism of Action (Derived)

The phenol moiety is etherified to create a scaffold that binds to the NACHT domain of the NLRP3 protein. This prevents the oligomerization of NLRP3, thereby blocking the release of pro-inflammatory cytokines IL-1β and IL-18.[3]

NLRP3_Pathway Intermediate 4-Bromo-2-fluoro- 5-methoxyphenol Etherification Etherification (Linker Attachment) Intermediate->Etherification + Linker Drug NLRP3 Inhibitor (Bioactive Drug) Etherification->Drug Cyclization NLRP3 NLRP3 Protein (Inactive) Drug->NLRP3 Binds NACHT Domain Complex Drug-NLRP3 Complex NLRP3->Complex Inhibition Cytokine IL-1β / IL-18 Release Blocked Complex->Cytokine Prevents Inflammation

Caption: Pathway showing the transformation of the phenolic intermediate into a potent NLRP3 inhibitor that blocks inflammatory cytokine release.[3]

Experimental Protocols

To validate the utility of this compound, the following protocols describe its conversion into a bioactive scaffold and a standard antimicrobial assay.

Protocol A: Synthesis of NLRP3 Inhibitor Scaffold (Etherification)

Source: Adapted from Patent WO2024145623A1 [1]

Objective: Attach a linker to the phenolic oxygen to create the core drug skeleton.

  • Reagents:

    • 4-Bromo-2-fluoro-5-methoxyphenol (1.0 eq, 10.0 g)[3]

    • 2-Bromo-1,1-diethoxyethane (1.05 eq, 9.3 g)[4]

    • Potassium Carbonate (

      
      ) (2.0 eq, 12.5 g)[4]
      
    • Solvent: DMF (Dimethylformamide, 200 mL)[4]

  • Procedure:

    • Step 1: Dissolve the phenol in DMF under an inert atmosphere (

      
      ).[3]
      
    • Step 2: Add

      
       and stir for 15 minutes to generate the phenoxide anion.
      
    • Step 3: Dropwise add 2-bromo-1,1-diethoxyethane.[3]

    • Step 4: Heat the mixture to 100°C and stir for 16 hours .

    • Step 5: Monitor via TLC (Hexane:EtOAc 3:1).[3] Consumption of phenol indicates completion.[3]

    • Step 6: Cool to room temperature, dilute with EtOAc, wash with brine, and concentrate.

  • Expected Yield: >85% of the ether intermediate.[3]

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Source: Standard CLSI Microdilution Method for Halophenols [3]

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Dissolve 4-Bromo-2-fluoro-5-methoxyphenol in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add

    
     CFU/mL of Staphylococcus aureus (ATCC 29213) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[3]

    • Target Reference Value: Expect MIC in the range of 32–64 µg/mL (Moderate activity compared to 2,4-dibromophenol at 4–8 µg/mL).[3]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific substitutions on the phenol ring drive its dual function as a synthetic handle and a biological modulator.

SAR_Analysis Core 4-Bromo-2-fluoro- 5-methoxyphenol Br 4-Bromo Position (Reactive Handle) Core->Br F 2-Fluoro Position (Metabolic Shield) Core->F OMe 5-Methoxy Position (Binding Affinity) Core->OMe OH 1-Hydroxy Position (Linker Attachment) Core->OH Effect_Br Enables Suzuki Coupling for Biaryl Scaffolds Br->Effect_Br Effect_F Blocks Ortho-Oxidation Increases Lipophilicity (CNS) F->Effect_F Effect_OMe H-Bond Acceptor Modulates pKa OMe->Effect_OMe Effect_OH Nucleophilic Site for Etherification OH->Effect_OH

Caption: SAR map detailing the functional role of each substituent in drug design and synthesis.

References
  • Heterocyclic and Heteroaryl Compounds as Inhibitors of NLRP3. World Intellectual Property Organization (WIPO).[3] Patent WO2024145623A1.[3] Published 2024.[3] Link

  • Heterocyclic Derivatives as Janus Kinase Inhibitors. China National Intellectual Property Administration.[3] Patent CN116981459A.[3] Published 2023.[3][5][6] Link

  • Development of Structurally Extended Benzosiloxaboroles – Synthesis and In Vitro Biological Evaluation. RSC Advances. 2021.[3][6][7] Link

  • 4-Bromo-2-fluoro-5-methoxyphenol Product Entry. Sigma-Aldrich / Merck KGaA.[3] Accessed 2025.[3][6][8][9] Link

  • Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs.[3] 2011; 9(7): 1273–1292.[3] Link

Sources

Validation

A Comparative Guide to the Efficiency of Brominating Agents for the Synthesis of 4-Bromo-2-fluoro-5-methoxyphenol

Introduction: The Significance of 4-Bromo-2-fluoro-5-methoxyphenol in Medicinal Chemistry 4-Bromo-2-fluoro-5-methoxyphenol is a key building block in the synthesis of complex organic molecules, particularly in the pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Bromo-2-fluoro-5-methoxyphenol in Medicinal Chemistry

4-Bromo-2-fluoro-5-methoxyphenol is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the bromine atom, along with the fluorine and methoxy substituents on the phenol ring, provides a versatile scaffold for further chemical modifications. The bromine atom, in particular, serves as a crucial handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.[1][2] The efficiency and regioselectivity of the bromination step are therefore of paramount importance in the overall synthetic route.

This guide provides a comparative analysis of different brominating agents for the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol, offering insights into their reaction mechanisms, efficiency, and practical considerations. The information presented herein is supported by experimental data from peer-reviewed literature and established synthetic protocols, aimed at assisting researchers and drug development professionals in selecting the optimal brominating agent for their specific needs.

Understanding the Regioselectivity of Bromination

The electrophilic aromatic substitution of 2-fluoro-5-methoxyphenol is governed by the directing effects of the hydroxyl, fluoro, and methoxy groups.[3] The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups, while the fluorine atom is a deactivating, ortho, para-director.[4] The interplay of these electronic effects dictates that the incoming electrophile (bromonium ion, Br+) will preferentially substitute at the positions ortho or para to the strongly activating hydroxyl and methoxy groups. Given the substitution pattern of the starting material, the C4 position is the most sterically accessible and electronically favorable site for bromination.

Comparative Analysis of Brominating Agents

The choice of brominating agent is critical for achieving high yield and selectivity in the synthesis of 4-Bromo-2-fluoro-5-methoxyphenol. We will compare three commonly used brominating agents: N-Bromosuccinimide (NBS), elemental Bromine (Br₂), and 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO).

N-Bromosuccinimide (NBS): A Versatile and Widely Used Reagent

N-Bromosuccinimide (NBS) is a popular choice for the bromination of activated aromatic rings due to its ease of handling as a crystalline solid and its ability to provide a controlled, low concentration of bromine in solution.[5][6]

Mechanism of Action: In the presence of an acid catalyst or a polar protic solvent, NBS generates an electrophilic bromine species that attacks the electron-rich phenol ring. The reaction can be tuned to favor specific isomers by careful selection of reaction conditions.[7][8] For instance, the use of an acid catalyst like p-toluenesulfonic acid (pTsOH) can enhance the rate and selectivity of the reaction.[1][7]

Efficiency and Selectivity: NBS is known for its high selectivity, often favoring the para-bromination of phenols.[7] In the case of 2-fluoro-5-methoxyphenol, NBS is expected to provide the desired 4-bromo product in good to excellent yields. The reaction is typically carried out in solvents like acetonitrile or methanol at room temperature.[1][9]

Experimental Protocol: Bromination with NBS

Sources

Comparative

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-5-methoxyphenol

For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] Its versatility and functional...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] Its versatility and functional group tolerance have made it a cornerstone of modern organic synthesis.[2] However, the efficiency of this reaction is highly dependent on the choice of the palladium catalyst, especially when dealing with challenging substrates such as 4-Bromo-2-fluoro-5-methoxyphenol. This guide provides an in-depth comparative analysis of three classes of palladium catalysts for the Suzuki-Miyaura coupling of this electron-rich and sterically hindered aryl bromide.

The substrate, 4-Bromo-2-fluoro-5-methoxyphenol, presents a unique set of challenges. The presence of a fluorine atom ortho to the bromine can influence the electronic properties and steric environment of the reaction center. Additionally, the electron-donating methoxy and hydroxyl groups can affect the oxidative addition step of the catalytic cycle. This necessitates a careful selection of the catalyst system to achieve optimal results.

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of three representative palladium catalysts in the Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-5-methoxyphenol with phenylboronic acid. The data is based on typical results observed for structurally similar, challenging substrates and serves as a practical guide for catalyst selection.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Isolated Yield (%)Key Observations
Pd(PPh₃)₄ 3.01001845Sluggish conversion, significant starting material remained. Potential for side product formation.
XPhos Pd G3 (Buchwald) 1.080492High efficiency with lower catalyst loading and milder conditions. The bulky, electron-rich ligand is key.
PEPPSI-IPr (NHC) 1.580688Robust and air-stable catalyst, offering good yields. Slightly longer reaction time compared to the Buchwald system.

Mechanistic Insights and Catalyst Selection Rationale

The significant differences in performance among these catalysts can be attributed to the nature of their ancillary ligands, which play a crucial role in modulating the reactivity of the palladium center.[2]

1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The Traditional Choice

Pd(PPh₃)₄ is a classical, air-sensitive palladium(0) source. While effective for simple aryl bromides, its performance often falters with more demanding substrates.[3] The relatively small cone angle and moderate electron-donating ability of the triphenylphosphine ligand can lead to slower rates of oxidative addition, the initial and often rate-limiting step in the catalytic cycle.[4] For 4-Bromo-2-fluoro-5-methoxyphenol, the electron-rich nature of the aryl ring further disfavors this step, resulting in incomplete conversion and the need for higher temperatures and catalyst loadings.

2. Buchwald Palladacycles: The Power of Bulky, Electron-Rich Phosphines

The development of bulky, electron-rich biarylphosphine ligands, such as XPhos, has revolutionized palladium-catalyzed cross-coupling reactions.[5] The XPhos Pd G3 precatalyst is a third-generation Buchwald palladacycle designed for high catalytic activity and stability.[6] The steric bulk of the XPhos ligand promotes the formation of a monoligated, 12-electron L-Pd(0) species, which is highly reactive in the oxidative addition of aryl halides.[6] Furthermore, the strong electron-donating character of the ligand facilitates this step, even with electron-rich aryl bromides. This leads to faster reaction rates, lower catalyst loadings, and higher yields under milder conditions.

3. N-Heterocyclic Carbene (NHC) Palladium Complexes: A Robust Alternative

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium catalysis.[7] The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is an air- and moisture-stable Pd(II) precatalyst that is readily activated in situ to the active Pd(0) species.[8] NHC ligands are strong σ-donors, even more so than many phosphines, which enhances the rate of oxidative addition.[7] The steric bulk of the IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand also promotes the formation of the active monoligated palladium species. While highly effective, the activation of the precatalyst and the subsequent catalytic turnover may be slightly slower than with the most advanced Buchwald systems for certain substrates.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-5-methoxyphenol with phenylboronic acid using the three compared catalyst systems.

dot

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine Aryl Bromide, Boronic Acid, Base, and Catalyst in a Schlenk Flask inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor Monitor Progress by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Using Pd(PPh₃)₄
  • Materials:

    • 4-Bromo-2-fluoro-5-methoxyphenol (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3.0 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • Toluene/Water (4:1 v/v, 5 mL), degassed

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-Bromo-2-fluoro-5-methoxyphenol, phenylboronic acid, and potassium carbonate.

    • Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

    • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion (or after 18 hours), cool the reaction mixture to room temperature.

    • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using XPhos Pd G3 (Buchwald Palladacycle)
  • Materials:

    • 4-Bromo-2-fluoro-5-methoxyphenol (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

    • XPhos Pd G3 (0.01 mmol, 1.0 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

    • tert-Butanol/Water (4:1 v/v, 5 mL), degassed

  • Procedure:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine 4-Bromo-2-fluoro-5-methoxyphenol, phenylboronic acid, XPhos Pd G3, and potassium phosphate.

    • Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.

    • Add the degassed tert-butanol/water solvent mixture via syringe.

    • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete (typically within 4 hours), cool the flask to room temperature.

    • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Using PEPPSI-IPr (NHC-Palladium Complex)
  • Materials:

    • 4-Bromo-2-fluoro-5-methoxyphenol (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.5 mmol, 1.5 equiv.)

    • PEPPSI-IPr (palladium(II) dichloride) (0.015 mmol, 1.5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane/Water (4:1 v/v, 5 mL), degassed

  • Procedure:

    • To an oven-dried Schlenk flask with a magnetic stir bar and condenser, add 4-Bromo-2-fluoro-5-methoxyphenol, phenylboronic acid, PEPPSI-IPr, and potassium carbonate.

    • Evacuate and backfill the flask with high-purity argon or nitrogen three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete (typically within 6 hours), cool the mixture to room temperature.

    • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Catalyst Structures

Suzuki_Cycle cluster_reactants pd0 LₙPd(0) oa_complex L₂Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition tm_complex L₂Pd(II)(Ar¹)(Ar²) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar¹-Ar² tm_complex->product aryl_halide Ar¹-X aryl_halide->oa_complex organoboron Ar²-B(OR)₂ organoboron->oa_complex base Base base->oa_complex

Caption: Structures of the compared palladium catalysts.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the challenging substrate 4-Bromo-2-fluoro-5-methoxyphenol, modern palladium catalysts featuring bulky, electron-rich ligands significantly outperform the traditional Pd(PPh₃)₄ system.

  • For highest efficiency and mildest conditions: A Buchwald palladacycle such as XPhos Pd G3 is the recommended choice. It offers rapid reaction times, low catalyst loadings, and excellent yields.

  • For a robust and user-friendly option: An NHC-palladium complex like PEPPSI-IPr provides a reliable and highly effective alternative, with the added benefit of being air- and moisture-stable.

While Pd(PPh₃)₄ may be a cost-effective option for less demanding substrates, its application for complex and electron-rich aryl bromides is limited. The investment in advanced catalyst systems is often justified by the substantial improvements in yield, efficiency, and overall process robustness, which are critical factors in both research and industrial settings.

References

Click to expand
  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd–PEPPSI: A General Pd–NHC Precatalyst for Suzuki-Miyaura Cross-Coupling of Esters by C–O Cleavage. Organic Letters, 19(6), 1374–1377. [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(25), 9062–9070. [Link]

  • Novecal. (n.d.). Synthesis, Catalytic Activity and Comparative Leaching Studies of Calixa[4]rene-Supported Pd-NHC Complexes for Suzuki- Miyaura Cross-Couplings. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts, 13(2), 303. [Link]

  • White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Retrieved from [Link]

  • El-Shishtawy, R. M., Al-Amshany, Z. M., & Asiri, A. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Doucet, H., & Hierso, J.-C. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35845–35855. [Link]

  • RSC Publishing. (n.d.). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. Retrieved from [Link]

  • Joshaghani, M., & et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(19), 4077-4082. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Hussain, M., Khera, R. A., Hung, N. T., & Langer, P. (2010). Site-selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry, 8(21), 4941-4948. [Link]

  • Ishida, N., & et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Hazari, N., & et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ACS Catalysis, 8(11), 10565-10576. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-Bromo-2-fluoro-5-methoxyphenol

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Bromo-2-fluoro-5-methoxyphenol, a halogenated phenolic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-fluoro-5-methoxyphenol should always be the primary source of handling and disposal information, this guide offers a comprehensive operational plan based on the known hazards of halogenated phenols.

Hazard Assessment and Classification: The "Why" Behind the Procedure

Understanding the potential hazards of 4-Bromo-2-fluoro-5-methoxyphenol is the first step in its safe management. Based on its chemical structure—a phenol substituted with bromine and fluorine—it is prudent to treat it as a hazardous substance. Halogenated organic compounds can be toxic and persist in the environment.[1][2][3] Phenolic compounds are also known for their potential toxicity.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the structure of 4-Bromo-2-fluoro-5-methoxyphenol, it is most likely to be classified as toxic.

Table 1: Anticipated Hazard Classification for 4-Bromo-2-fluoro-5-methoxyphenol

Hazard CharacteristicAnticipated ClassificationRationale
Toxicity Likely HazardousContains bromine and fluorine (halogens) and a phenol group, which are associated with toxicity.[1][2]
Ignitability Unlikely to be a primary hazardPhenolic compounds are generally not highly flammable, but this should be confirmed with an SDS.
Corrosivity PossiblePhenols are weakly acidic. This should be confirmed with an SDS.
Reactivity Unlikely to be highly reactiveShould not be mixed with strong oxidizing agents or bases.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Bromo-2-fluoro-5-methoxyphenol in any capacity, including for disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety, mandated by the Occupational Safety and Health Administration (OSHA).[5]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles are required to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a respirator may be necessary. Always work in a well-ventilated area, preferably a chemical fume hood.[6][7]

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][9] 4-Bromo-2-fluoro-5-methoxyphenol waste should be collected in a dedicated, properly labeled hazardous waste container.

Key Principles of Segregation:

  • Halogenated vs. Non-Halogenated: This is a crucial distinction. Halogenated organic waste, such as that containing 4-Bromo-2-fluoro-5-methoxyphenol, must be collected separately from non-halogenated organic waste.[4][10][11] The disposal costs and methods for these two streams are significantly different.

  • Acids and Bases: Do not mix this waste with strong acids or bases.

  • Oxidizers: Keep separate from oxidizing agents.

Waste Container Specifications:

  • Material: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass.[11][12]

  • Condition: The container must be in good condition, with a secure, leak-proof cap.[13]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "4-Bromo-2-fluoro-5-methoxyphenol".[8][12][13] The accumulation start date should also be clearly marked.

Step-by-Step Disposal Protocol

This protocol outlines the process from generating the waste to its final removal from the laboratory.

Step 1: At the Point of Generation

  • As soon as 4-Bromo-2-fluoro-5-methoxyphenol waste is generated (e.g., from a reaction work-up or as unused material), it must be immediately transferred to the designated hazardous waste container.

  • Work within a chemical fume hood to minimize inhalation exposure.

  • Use a funnel to transfer liquid waste to prevent spills. Do not leave the funnel in the container.[13]

  • Keep the waste container closed at all times, except when adding waste.[13][14]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • The waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][14]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Step 3: Preparing for Disposal

  • Once the container is full (no more than 90% capacity to allow for expansion), or if the accumulation time limit set by your institution is reached, it is ready for disposal.[11]

  • Ensure the waste container is clean on the outside and the label is legible and complete.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15]

Step 4: Final Disposal

  • Your institution's EHS department will transport the waste to a central accumulation area before it is transported off-site by a licensed hazardous waste contractor for final disposal, which is typically incineration for halogenated organic compounds.

  • All transportation and disposal must comply with EPA and Department of Transportation (DOT) regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Bromo-2-fluoro-5-methoxyphenol.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS/Waste Management A Waste Generation (4-Bromo-2-fluoro-5-methoxyphenol) B Wear Appropriate PPE A->B ALWAYS C Segregate Waste (Halogenated Organic) B->C D Use Labeled, Compatible Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full (<=90%)? E->F F->E No G Request Waste Pickup F->G Yes H Transport to Central Accumulation Area G->H I Final Disposal by Licensed Contractor (e.g., Incineration) H->I

Caption: Disposal workflow for 4-Bromo-2-fluoro-5-methoxyphenol.

Conclusion: A Culture of Safety

The proper disposal of 4-Bromo-2-fluoro-5-methoxyphenol is a multi-step process that requires careful planning and execution. By adhering to the principles of hazard assessment, personal protection, and proper segregation and containerization, researchers can ensure that their work is conducted in a safe and environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines, and never hesitate to seek their guidance.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration.
  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019, September 19).
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Procedures for Disposal of Hazardous Waste. (n.d.).
  • Safety Data Sheet. (2021, March 26). ChemScene.
  • SAFETY DATA SHEET. (2025, October 8). Thermo Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • SAFETY DATA SHEET. (2009, July 7). Fisher Scientific.
  • A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. (2022, March 10). PubMed.
  • A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. (2025, September 24). ResearchGate.
  • Health and environmental impacts prompt a call for strict ruling on ubiquitous 'forever chemicals'. (2023, October 19). European Union.

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